molecular formula C34H12Cl4O2 B1619531 C.I. Vat blue 22 CAS No. 6373-20-2

C.I. Vat blue 22

货号: B1619531
CAS 编号: 6373-20-2
分子量: 594.3 g/mol
InChI 键: DCIGCIBVJSBHMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

C.I. Vat blue 22 is a useful research compound. Its molecular formula is C34H12Cl4O2 and its molecular weight is 594.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

6373-20-2

分子式

C34H12Cl4O2

分子量

594.3 g/mol

IUPAC 名称

9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione

InChI

InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H

InChI 键

DCIGCIBVJSBHMN-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl

其他CAS编号

6373-20-2

产品来源

United States

Foundational & Exploratory

Spectroscopic analysis of C.I. Vat Blue 22 (UV-Vis, FTIR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Vat Blue 22

This compound, with the chemical formula C₃₄H₁₂Cl₄O₂, belongs to the violanthrone (B7798473) class of vat dyes.[1] These dyes are characterized by their excellent fastness properties, making them suitable for various applications. The core structure is a large, conjugated aromatic system, which is responsible for its color and spectroscopic properties. The presence of four chlorine atoms in this compound is expected to influence its electronic and vibrational properties compared to the unsubstituted violanthrone.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For large conjugated systems like violanthrone, the absorption spectrum is typically characterized by strong π → π* transitions in the visible region.

Expected Spectral Characteristics for this compound:

Based on data from the related compound violanthrone-78, which exhibits absorption maxima at 535 nm and 580 nm, it is anticipated that this compound will also absorb strongly in the 500-600 nm range. The chlorination may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum depending on the positions of the chlorine atoms on the violanthrone core.

Table 1: UV-Vis Spectroscopic Data of a Violanthrone Derivative

CompoundSolventλmax (nm)
Violanthrone-78Not Specified535, 580

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and obtaining a molecular fingerprint of a compound. The FTIR spectrum of violanthrone and its derivatives is dominated by vibrations of the aromatic rings and the carbonyl groups.

Expected Spectral Characteristics for this compound:

The FTIR spectrum of this compound is expected to show characteristic peaks for the C=O stretching of the quinone structure and the C=C stretching of the aromatic rings. A study on violanthrone-79 (B33473) identified key vibrational modes in the 1550–1700 cm⁻¹ region, corresponding to carbonyl stretching and in-plane ring breathing.[2][3] The presence of C-Cl bonds in this compound will also give rise to characteristic stretching and bending vibrations, typically in the 800-600 cm⁻¹ region.

Table 2: Key FTIR Vibrational Modes for Violanthrone

Vibrational ModeFrequency Range (cm⁻¹)
Carbonyl (C=O) Stretching1650 - 1700
In-plane Aromatic Ring Breathing1550 - 1600
C-Cl Stretching800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the elucidation of the molecular structure. Due to the low solubility of violanthrone dyes, obtaining high-resolution NMR spectra can be challenging.

Expected Spectral Characteristics for this compound:

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The number and splitting pattern of these signals will depend on the substitution pattern of the chlorine atoms. The ¹³C NMR spectrum will show a larger number of signals corresponding to the 34 carbon atoms in the structure. The chemical shifts will be influenced by the presence of the carbonyl groups and the chlorine substituents. As a reference, the NMR data for a mono-chlorinated violanthrone derivative is provided below.

Table 3: ¹H and ¹³C NMR Data for a Mono-chlorinated Violanthrone-79 Derivative in CDCl₃

NucleusChemical Shift (ppm)
¹H9.14 (d), 8.58 (s), 8.48 (d), 8.43 (dd), 8.35 (dd), 8.19 (d), 7.80 (m), 7.58 (m)
¹³C182.17, 181.63, 155.82, 155.51, 135.08, 135.04, 133.19, 133.04, 131.22, 131.13, 131.03, 130.68, 130.41, 130.03, 129.50, 129.48, 128.29, 128.23, 127.98, 127.92, 127.12, 126.99, 126.93, 126.87, 126.22, 124.76, 122.85, 122.71, 121.95, 120.58, 115.88, 115.54, 111.95, 111.12

Note: This data is for a related compound and serves as an illustrative example. The actual chemical shifts for this compound will vary.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of vat dyes are crucial for obtaining reliable and reproducible data.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., chloroform, dimethylformamide) of known concentration. Vat dyes are often poorly soluble in common solvents, so careful selection and sonication may be required.

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Blank Measurement: Record the absorbance of the pure solvent in a cuvette to use as a blank.

  • Sample Measurement: Record the absorbance spectra of the dye solutions over a relevant wavelength range (e.g., 300-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Dye B Dissolve in Solvent A->B C Serial Dilutions B->C D Calibrate with Blank C->D E Measure Sample Absorbance D->E F Plot Spectrum E->F G Determine λmax F->G

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the dry dye sample.

    • Mix the ground sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid dye sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_measurement FTIR Spectrometer cluster_analysis Data Analysis A Prepare KBr Pellet or use ATR B Record Background A->B C Record Sample Spectrum B->C D Identify Peak Frequencies C->D E Assign Functional Groups D->E

Caption: Experimental workflow for FTIR spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve an appropriate amount of the dye (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated dimethyl sulfoxide). Solubility can be a significant challenge.

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Shimming: Shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals and determine their multiplicities.

    • Assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for complex structures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Spectrometer cluster_analysis Data Processing & Analysis A Dissolve in Deuterated Solvent B Filter into NMR Tube A->B C Tune and Shim B->C D Acquire Spectra (1H, 13C, 2D) C->D E Process Data D->E F Assign Chemical Shifts E->F

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and related violanthrone dyes relies on a combination of UV-Vis, FTIR, and NMR techniques. While obtaining a complete set of spectral data for this compound requires further experimental work, the information presented in this guide for its parent and mono-chlorinated analogues provides a solid foundation for its characterization. The detailed experimental protocols and workflows outlined herein offer a practical guide for researchers in the field.

References

A Technical Guide to the Solubility of C.I. Vat Blue 22 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Blue 22, a complex violanthrone-based dye, is of significant interest in various industrial and research applications. Its utility is often dictated by its interaction with and solubility in different media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust experimental framework for determining its solubility. It includes a detailed gravimetric protocol, a framework for data presentation, and an overview of the underlying chemical principles governing its solubility.

Introduction to this compound

This compound, with the CAS Registry Number 6373-20-2, belongs to the violanthrone (B7798473) class of vat dyes. Its molecular formula is C₃₄H₁₂Cl₄O₂. Vat dyes are characteristically insoluble in water and many common organic solvents in their pigmentary form.[1] Their application in dyeing processes typically involves a reduction step in an alkaline bath to form a water-soluble "leuco" salt, which has an affinity for the substrate. Subsequent oxidation regenerates the insoluble dye, trapping it within the material.

However, for applications in areas such as organic electronics, specialized coatings, and as a research chemical, understanding its solubility in non-aqueous, organic solvents is critical. This guide provides the necessary protocols to establish a quantitative understanding of this compound's solubility profile.

Predicted Qualitative Solubility

Based on the chemical structure of violanthrone, a large, polycyclic aromatic ketone, the solubility of this compound in its neutral form is expected to be limited. Generally, compounds of this nature exhibit the following trends:

  • Non-polar Aromatic Solvents: Due to the large aromatic system, some solubility is expected in solvents like toluene, xylene, and chlorinated benzenes, particularly at elevated temperatures.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving large, polarizable molecules and may show some success with this compound.

  • Polar Protic Solvents: Alcohols (e.g., ethanol, methanol) and water are generally poor solvents for vat dyes in their pigmentary form.

  • Non-polar Aliphatic Solvents: Solvents like hexane (B92381) and heptane (B126788) are unlikely to be effective.

It is important to note that these are predictions, and empirical determination is necessary for accurate assessment.

Quantitative Solubility Determination: Experimental Protocol

The following protocol details the gravimetric method for determining the saturation solubility of this compound in a given organic solvent at a specified temperature. This method is reliable and widely applicable for dye solubility measurements.

Materials and Equipment
  • This compound (powder)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.0001 g)

  • Thermostatic shaker or incubator

  • Glass vials with solvent-resistant caps

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven (vacuum oven preferred)

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve should be used.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C, 40°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24-48 hours is recommended). A preliminary study to determine the time to reach equilibrium is advised.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solids.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed evaporating dish.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution transferred to the evaporating dish.

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing thermal degradation of the dye. A vacuum oven is recommended to allow for lower drying temperatures.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the dried dye residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

  • Mass of dried dye (g) = (Final constant weight of dish + dye) - (Initial weight of empty dish)

  • Volume of filtered solution (L) = The volume of the clear filtrate transferred for drying, converted to liters.

Data Presentation

The results of the solubility experiments should be recorded in a structured table to allow for easy comparison.

Organic SolventCAS NumberTemperature (°C)Solubility (g/L)Observations
Toluene108-88-325
o-Xylene95-47-625
1,2-Dichlorobenzene95-50-125
N,N-Dimethylformamide (DMF)68-12-225
Dimethyl Sulfoxide (DMSO)67-68-525
N-Methyl-2-pyrrolidone (NMP)872-50-425
Acetone67-64-125
Ethanol64-17-525
Hexane110-54-325

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.45 µm filter) D->E F Transfer known volume to pre-weighed dish E->F G Evaporate solvent in oven F->G H Dry to constant weight G->H I Calculate Solubility (g/L) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Alternative Analytical Methods

While the gravimetric method is robust, other analytical techniques can be employed for solubility determination, which may be advantageous in certain contexts:

  • UV-Visible Spectroscopy: If this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent, a calibration curve can be created. The concentration of the saturated solution can then be determined by measuring its absorbance. This method is often faster than the gravimetric approach.

  • High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, HPLC can be used to determine the concentration of the dye in a saturated solution by comparing the peak area to a set of standards. This is particularly useful for verifying the purity of the dissolved dye.

Conclusion

This technical guide provides a foundational protocol for the systematic determination of this compound's solubility in organic solvents. By following the detailed experimental procedure, researchers can generate reliable and comparable quantitative data. This information is essential for advancing the use of this compound in a variety of scientific and industrial applications beyond traditional textile dyeing. The provided workflow and data table structure offer a clear path for organizing and presenting these crucial findings.

References

Electrochemical Behavior of C.I. Vat Blue 22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, a derivative of violanthrone (B7798473), is a vat dye known for its application in the textile industry. Its electrochemical properties are of significant interest for understanding its dyeing mechanism, for the development of new applications in areas like organic electronics, and for environmental remediation processes. This technical guide provides an in-depth overview of the electrochemical behavior of this compound and its parent compound, violanthrone, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental electrochemical processes.

The core of vat dyeing involves the electrochemical reduction of the insoluble dye to a water-soluble "leuco" form, which can then be re-oxidized to the insoluble form within the fibers of the fabric. This redox chemistry is central to the dye's utility and is the primary focus of this guide.

Core Electrochemical Behavior

The electrochemical behavior of this compound is dominated by the redox activity of its violanthrone core. While specific quantitative data for this compound is not extensively available in the public domain, the electrochemical properties of closely related violanthrone derivatives provide significant insights. The fundamental process involves a reversible two-electron reduction of the quinone moieties in the violanthrone structure to form the corresponding hydroquinone, the so-called "leuco" form.

Studies on functionalized violanthrone derivatives have demonstrated reversible reduction and oxidation waves in cyclic voltammetry experiments.[1] For instance, dicyanomethylene-functionalised violanthrone derivatives exhibit reduction potentials around -0.56 V versus the Normal Hydrogen Electrode (NHE).[1][2] Another violanthrone derivative, Violanthrone 79, has a reported reduction potential of -0.96 V vs NHE.[3] These values indicate that the violanthrone core is relatively easy to reduce, a key characteristic for its application as a vat dye.

The ionization energies and electron affinities for these derivatives are typically in the range of -5.34 to -5.40 eV and -4.09 to -4.15 eV, respectively.[1] These parameters are crucial for understanding the electronic properties of these molecules and for their potential application in organic semiconductor devices.

Quantitative Data Summary

The following table summarizes the key electrochemical parameters for violanthrone derivatives, which can be considered as representative of the behavior of this compound.

ParameterValueCompoundReference
Reduction Potential -0.56 V vs NHEDicyanomethylene-functionalised violanthrone[1][2]
Reduction Potential -0.96 V vs NHEViolanthrone 79[3]
Ionization Energy -5.34 to -5.40 eVDicyanomethylene-functionalised violanthrones[1]
Electron Affinity -4.09 to -4.15 eVDicyanomethylene-functionalised violanthrones[1]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of Violanthrone Derivatives

This protocol is adapted from studies on dicyanomethylene-functionalised violanthrone derivatives and provides a robust method for investigating the electrochemical behavior of this compound.[1][2]

Materials and Equipment:

  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Electrochemical Cell: Standard three-electrode cell

  • Working Electrode: Platinum (Pt) or Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum (Pt) wire

  • Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

  • Analyte: this compound or violanthrone derivative

  • Internal Standard (optional): Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) redox couple

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Electrode Preparation:

    • Polish the working electrode (Pt or GCE) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the chosen solvent.

    • Ensure all electrodes are clean and dry before use.

  • Solution Preparation:

    • Dissolve the supporting electrolyte (TBAPF₆) in the solvent to a concentration of 0.1 M.

    • Prepare a stock solution of the analyte in the electrolyte solution.

    • If using an internal standard, add ferrocene to the solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

    • Purge the solution with inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Set the parameters on the potentiostat:

      • Potential Range: e.g., from +1.0 V to -1.5 V (this should be adjusted based on the expected redox events).

      • Scan Rate: Start with 100 mV/s and vary as needed (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

    • Record the cyclic voltammogram.

    • If using an internal standard, record the voltammogram of the ferrocene/ferrocenium couple under the same conditions to calibrate the potential scale.

Protocol 2: Spectroelectrochemistry of Violanthrone Derivatives

This protocol allows for the simultaneous measurement of electrochemical and spectroscopic (UV-Vis) data, providing insights into the electronic structure of the different redox states of the molecule.[3]

Materials and Equipment:

  • Spectroelectrochemical Cell: Honeycomb spectroelectrochemical (SEC) cell or a similar optically transparent thin-layer electrochemical (OTTLE) cell.

  • Working Electrode: Gold (Au) mesh or Platinum (Pt) mesh.

  • Counter Electrode: Gold (Au) or Platinum (Pt) wire.

  • Quasi-Reference Electrode: Silver (Ag) wire.

  • Spectrometer: UV-Vis diode-array spectrometer.

  • Potentiostat: As in Protocol 1.

  • Solvent and Electrolyte: As in Protocol 1 (e.g., THF with 0.1 M TBAPF₆).

Procedure:

  • Cell Assembly and Solution Preparation:

    • Assemble the spectroelectrochemical cell with the appropriate electrodes.

    • Prepare the analyte solution as described in Protocol 1.

  • Spectroelectrochemical Measurement:

    • Place the cell in the light path of the UV-Vis spectrometer.

    • Apply a constant potential to the working electrode using the potentiostat to generate the desired redox state (e.g., the reduced leuco form).

    • Record the UV-Vis spectra at regular time intervals as the electrolysis proceeds until a steady state is reached.

    • The potential can be stepped to different values to observe the spectral changes corresponding to different oxidation states.

Visualizations

The following diagrams illustrate the key processes and workflows related to the electrochemical behavior of this compound.

G cluster_redox Redox Transformation of Violanthrone Core Vat_Blue_22_Oxidized This compound (Oxidized, Insoluble) Vat_Blue_22_Reduced Leuco Form (Reduced, Soluble) Vat_Blue_22_Oxidized->Vat_Blue_22_Reduced + 2e⁻, + 2H⁺ (Reduction) Vat_Blue_22_Reduced->Vat_Blue_22_Oxidized - 2e⁻, - 2H⁺ (Oxidation) G cluster_workflow Cyclic Voltammetry Experimental Workflow A Prepare Electrolyte Solution with Analyte B Assemble Three-Electrode Cell A->B C Purge with Inert Gas B->C D Apply Potential Sweep (Potentiostat) C->D E Measure Current Response D->E F Generate Voltammogram E->F G Data Analysis (Redox Potentials, etc.) F->G G cluster_relationships Relationship of Electrochemical Parameters CV Cyclic Voltammetry Redox_Potential Redox Potential (E°) CV->Redox_Potential Peak_Separation Peak Separation (ΔEp) CV->Peak_Separation Peak_Current Peak Current (ip) CV->Peak_Current Electron_Transfer_Kinetics Electron Transfer Kinetics Peak_Separation->Electron_Transfer_Kinetics Diffusion_Coefficient Diffusion Coefficient Peak_Current->Diffusion_Coefficient

References

A Technical Guide to the Thermal Stability and Degradation of C.I. Vat Blue 22

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific thermal analysis of C.I. Vat Blue 22 is limited. This guide synthesizes available information on the core chemical structure, violanthrone (B7798473), and related polycyclic vat dyes to provide an in-depth understanding of its expected thermal stability and degradation profile. The experimental protocols and data presented are based on methodologies for analogous compounds and should be considered illustrative.

Introduction

This compound is a complex vat dye belonging to the violanthrone class of colorants. Its molecular structure, characterized by a large, conjugated aromatic system, imparts excellent color strength and fastness properties, making it a valuable dye for cellulosic fibers. The thermal stability of such dyes is a critical parameter, influencing not only the manufacturing and application processes but also the lifespan and degradation characteristics of the dyed materials. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing on data from structurally related compounds.

Molecular Structure and its Implication on Thermal Stability

This compound is a chlorinated derivative of violanthrone (also known as dibenzanthrone). The core violanthrone structure is a large, planar, polycyclic aromatic hydrocarbon with two carbonyl groups. This extensive π-conjugated system contributes to strong intermolecular forces, such as π-π stacking, resulting in a high degree of thermal stability. The presence of chlorine atoms in the this compound structure is expected to further influence its thermal properties, potentially by altering intermolecular interactions and bond strengths within the molecule.

Thermal Analysis of Structurally Related Compounds

In the absence of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, this section presents data from related polycyclic aromatic dyes. This information provides a valuable benchmark for understanding the expected thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

Table 1: Thermogravimetric Data for Violanthrone and a Related Perylene (B46583) Dye

CompoundOnset of Decomposition (°C)Temperature of 5% Weight Loss (°C)Peak Decomposition Temperature (°C)
Violanthrone~492Not ReportedNot Reported
Perylene Dye>300349Not Reported

Data for violanthrone is a decomposition point rather than a detailed TGA profile. Data for the perylene dye is from a study on high-stability dyes.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting, crystallization, and decomposition. For large, rigid molecules like violanthrone dyes, melting is often not observed as decomposition occurs at temperatures below the melting point.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analysis on vat dyes, based on common practices for these types of organic materials.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the dye.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the dye sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant rate, commonly 10 °C/min.

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at various percentages of weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the dye sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min.

    • Heating Program: The sample is heated from ambient temperature to a desired final temperature (e.g., 500 °C) at a constant rate, typically 10 °C/min.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizations

Hypothetical Thermal Degradation Pathway

The thermal degradation of a complex molecule like this compound is expected to proceed through a series of complex reactions, including bond scission and fragmentation of the aromatic core. The following diagram illustrates a generalized, hypothetical pathway for the initial stages of degradation.

G Hypothetical Thermal Degradation of Violanthrone Core A Violanthrone Core (this compound) B Initial Bond Scission (e.g., C-Cl, C-C bonds) A->B Heat C Formation of Radical Intermediates B->C D Fragmentation into Smaller Aromatic Units C->D E Volatile Degradation Products (e.g., CO, CO2, HCl) D->E F Char Residue D->F

Caption: Hypothetical thermal degradation pathway for the violanthrone core.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical workflow for the thermal analysis of a dye sample using TGA and DSC.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing and Interpretation A Dye Sample B Weighing (5-10 mg for TGA, 2-5 mg for DSC) A->B C Encapsulation in Crucible/Pan B->C D TGA Analysis (Inert Atmosphere, 10°C/min) C->D E DSC Analysis (Inert Atmosphere, 10°C/min) C->E F TGA Curve (Weight % vs. Temp) DTG Curve D->F G DSC Thermogram (Heat Flow vs. Temp) E->G H Determination of Decomposition Temperatures F->H I Identification of Thermal Transitions G->I

Caption: Generalized experimental workflow for TGA and DSC analysis.

Conclusion

C.I. Vat Blue 22 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, also known by its Colour Index number 59820, is a synthetic vat dye belonging to the violanthrone (B7798473) class of compounds. Its robust chemical structure and characteristic navy blue hue have established it as a significant colorant, primarily within the textile industry. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, applications, and potential relevance in broader research and development contexts, including considerations for drug discovery based on its structural motifs.

Chemical Identity and Molecular Structure

This compound is a chlorinated derivative of violanthrone. Its fundamental chemical information is summarized below.

IdentifierValue
Chemical Name Chlorinated Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione
C.I. Name Vat Blue 22
C.I. Number 59820
CAS Number 6373-20-2
Molecular Formula C₃₄H₁₂Cl₄O₂
Molecular Weight 594.27 g/mol
Chemical Class Violanthrone Vat Dye

Physicochemical Properties

This compound is a dark blue powder with properties characteristic of vat dyes, notably its insolubility in water and most organic solvents in its oxidized pigment form. The application of vat dyes relies on a reversible reduction-oxidation process. In an alkaline reducing bath, the insoluble keto form is converted to a water-soluble leuco form, which has an affinity for textile fibers. Subsequent oxidation regenerates the insoluble pigment, trapping it within the fiber matrix.

Table of Physicochemical Properties

PropertyValue/Description
Physical State Dark blue powder
Solubility (oxidized form) Insoluble in water.
Solubility (leuco form) Soluble in alkaline aqueous solutions.
Melting Point Data not available. Decomposes at high temperatures.
Spectroscopic Data Specific spectroscopic data such as λmax, molar absorptivity, and detailed NMR/IR spectra are not readily available in public literature.

Synthesis and Manufacturing

The synthesis of this compound involves the chlorination of Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, which is derived from violanthrone. The manufacturing process is a multi-step chemical synthesis typical for vat dyes, often requiring high temperatures and organic solvents.

Experimental Protocol: General Synthesis of Violanthrone (Precursor)

The precursor to this compound's parent structure, violanthrone, is synthesized from benzanthrone (B145504). A general laboratory-scale procedure is as follows:

  • Preparation of Benzanthrone: Anthraquinone is reacted with glycerol (B35011) and a reducing agent like iron powder in the presence of sulfuric acid. The mixture is heated to bring about a condensation and cyclization reaction, yielding benzanthrone.

  • Alkaline Fusion of Benzanthrone: Two molecules of benzanthrone undergo oxidative coupling in a molten mixture of potassium hydroxide (B78521) and sodium hydroxide, often with a catalytic amount of an oxidizing agent. This fusion reaction results in the formation of violanthrone.

  • Purification: The crude violanthrone is then purified, typically by vatting (reduction to the soluble leuco form, filtering, and re-oxidation) to remove impurities.

Manufacturing of this compound

The final step in the production of this compound is the chlorination of the violanthrone precursor. This is typically carried out by treating the violanthrone with a chlorinating agent in a high-boiling point solvent, such as 1,2,4-trichlorobenzene (B33124) or phthalic anhydride, at temperatures ranging from 140-145°C. The degree and position of chlorination can be controlled by the reaction conditions.

G Anthraquinone Anthraquinone Benzanthrone Benzanthrone Anthraquinone->Benzanthrone Condensation/ Cyclization Glycerol Glycerol Glycerol->Benzanthrone Violanthrone Violanthrone (Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione) Benzanthrone->Violanthrone Alkaline Fusion CI_Vat_Blue_22 This compound Violanthrone->CI_Vat_Blue_22 Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->CI_Vat_Blue_22

Caption: Synthetic pathway of this compound.

The Vatting Process

The application of this compound as a dye is centered around the "vatting" process, which is a key concept for all vat dyes. This process involves the chemical reduction of the insoluble pigment into a soluble form that can be absorbed by the substrate, followed by re-oxidation to the insoluble form.

G Insoluble_Pigment This compound (Insoluble Pigment Form) Soluble_Leuco Soluble Leuco Form Insoluble_Pigment->Soluble_Leuco Reduction Reducing_Bath Alkaline Reducing Bath (e.g., Sodium Dithionite + NaOH) Reducing_Bath->Soluble_Leuco Fiber_Penetration Penetration into Cellulosic Fibers Soluble_Leuco->Fiber_Penetration Oxidation Oxidation (e.g., Air, H2O2) Fiber_Penetration->Oxidation Fixed_Pigment This compound (Insoluble Pigment Trapped in Fiber) Oxidation->Fixed_Pigment Regeneration

Caption: The vatting process for this compound.

Applications

The primary application of this compound is in the dyeing of cellulosic fibers such as cotton and silk. It is also utilized in various printing techniques, including direct printing, color resist printing, and discharge printing on cotton fabrics. Its high fastness properties make it a desirable choice for applications requiring durability to washing, light, and chemical agents.

Relevance for Drug Development Professionals

While this compound itself has no established therapeutic applications, its core chemical structure, a chlorinated polycyclic aromatic hydrocarbon (PAH) of the violanthrone class, is of interest to drug development professionals for several reasons:

  • Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives: PAHs are known for their ability to intercalate with DNA, and various derivatives have been investigated for their cytotoxic and potential anticancer properties. The planarity of the violanthrone ring system could facilitate such interactions.

  • Chlorination and Biological Activity: The introduction of chlorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. In drug design, chlorination is often used to enhance metabolic stability, improve binding affinity to target proteins, and modify the electronic properties of a molecule.

  • Toxicity and Aryl Hydrocarbon Receptor (AhR) Activity: As a chlorinated PAH, this compound may interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. The activation of the AhR signaling pathway is a key mechanism of toxicity for many halogenated aromatic hydrocarbons. Understanding these interactions is crucial for toxicological assessments and could inform the design of safer therapeutic agents with similar structural motifs.

Safety and Toxicology

Specific toxicological data for this compound is not extensively available in the public domain. However, as a member of the chlorinated polycyclic aromatic hydrocarbon family, it should be handled with appropriate precautions. Some general toxicological considerations for this class of compounds include:

  • Ecotoxicity: Vat dyes, in general, can be persistent in the environment. Effluents from dyeing processes require treatment to remove residual dye and associated chemicals.

  • Mammalian Toxicity: The toxicological profile is largely uncharacterized. Based on its chemical class, potential concerns could include skin irritation and respiratory effects upon inhalation of the powder. The potential for bioaccumulation and long-term toxicity, as seen with some other chlorinated PAHs, should also be considered.

Conclusion

This compound is a well-established synthetic dye valued for its performance in the textile industry. For researchers and scientists beyond the field of textile chemistry, its complex polycyclic aromatic structure and chlorinated nature present an interesting case study in the broader context of organic materials and medicinal chemistry. While direct biomedical applications have not been identified, the violanthrone scaffold and the effects of chlorination on biological activity are areas of ongoing research. A deeper understanding of the physicochemical and toxicological properties of compounds like this compound can contribute to the development of novel functional materials and the design of safer and more effective therapeutic agents. Further research into the specific biological interactions of this and related compounds is warranted to fully explore their potential.

C.I. Vat Blue 22 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). For complete and specific safety information, please refer to the SDS provided by the supplier of C.I. Vat Blue 22.

Chemical Identification and Physical Properties

This compound is a complex organic dye belonging to the violanthrone (B7798473) class of vat dyes. Violanthrone dyes are known for their use in dyeing cotton and other cellulosic fibers. The chemical identity and key physical properties of this compound are summarized in the table below.

PropertyValueReference
C.I. Name Vat Blue 22
C.I. Number 59820
CAS Number 6373-20-2
Molecular Formula C₃₄H₁₂Cl₄O₂
Molecular Weight 594.27 g/mol
Appearance Information not available
Solubility Insoluble in water in its oxidized form. Soluble in an alkaline reducing solution (leuco form).[1]

Hazard Identification and Toxicological Summary

A safety data sheet for a related product, "Vat Dye Navy VD044," indicates that the primary routes of exposure are inhalation of dust and skin or eye contact.[1] The signs and symptoms of overexposure may include irritation to the eyes, skin, and respiratory tract.[1]

Quantitative Toxicological Data (Data Gaps)

Specific quantitative data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. The following table highlights these data gaps.

EndpointValueSpeciesRoute
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Irritation/Corrosion May cause skin irritation[1]
Eye Irritation/Damage May cause eye irritation[1]
Skin Sensitization Potential for sensitization with some dyes[5][6]
Mutagenicity Data not available for this compound. Some Cl-PAHs are mutagenic.[2]
Carcinogenicity Data not available for this compound. Some Cl-PAHs are carcinogenic.[2]

Handling Precautions and Exposure Controls

Due to the lack of specific toxicological data and the potential hazards associated with the chemical class, stringent handling precautions are necessary. The following recommendations are based on general best practices for handling chemical dyes and powders.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Containment: Use of glove bags or other containment strategies is recommended for handling larger quantities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following diagram illustrates the recommended PPE for handling this compound powder.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) start Researcher Prepares for Handling this compound resp Respiratory Protection (N95 or higher) start->resp 1. Don Respirator eye Eye Protection (Safety Goggles) resp->eye 2. Don Eye Protection hand Hand Protection (Nitrile Gloves) eye->hand 3. Don Gloves body Body Protection (Lab Coat, Closed-toe Shoes) hand->body 4. Ensure Full Body Coverage end_ppe Ready for Safe Handling body->end_ppe Spill_Response spill Small Spill of This compound Powder evacuate Evacuate Immediate Area and Restrict Access spill->evacuate ppe Don Appropriate PPE (See Section 3.2) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover powder with plastic sheet) ppe->contain cleanup Clean Up Spill (Carefully sweep or vacuum powder. Avoid creating dust.) contain->cleanup decontaminate Decontaminate the Area (Wipe with a damp cloth) cleanup->decontaminate dispose Dispose of Waste (Collect all waste in a sealed, labeled container) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report

References

Methodological & Application

Application Notes and Protocols for C.I. Vat Blue 22 in Cotton Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dyeing of cotton with C.I. Vat Blue 22. The information is intended to guide researchers in achieving consistent and high-quality dyeing results for textile-based applications.

Properties of this compound

This compound, also known as C.I. 59820, is a vat dye belonging to the violanthrone (B7798473) chemical class.[1] It is a dark blue powder used to dye cotton and other cellulosic fibers to a reddish-blue to a reddish-navy blue shade.[1] Vat dyes are characterized by their insolubility in water, which necessitates a chemical reduction (vatting) process to a soluble leuco form for fiber application. Subsequent oxidation restores the dye to its insoluble, colored state within the fiber, resulting in excellent fastness properties.[2][3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameVat Blue 22[1]
C.I. Number59820[1]
CAS Number6373-20-2
Molecular FormulaC₃₄H₁₂Cl₄O₂
Molecular Weight594.27 g/mol [1]
Chemical ClassViolanthrone[1]
Physical AppearanceDark blue powder
SolubilityInsoluble in water[2][4]

Experimental Protocol: Cotton Dyeing with this compound

This protocol details the laboratory-scale exhaust dyeing of cotton fabric with this compound.

2.1. Materials and Equipment

  • Fabric: Scoured and bleached 100% cotton fabric

  • Dye: this compound

  • Chemicals:

    • Sodium hydroxide (B78521) (NaOH)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Sodium chloride (NaCl) (optional, for exhaustion)

    • Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (NaBO₃) (for oxidation)

    • Non-ionic soap

    • Acetic acid (CH₃COOH)

  • Equipment:

    • Laboratory dyeing machine (e.g., beaker dyer)

    • Beakers and graduated cylinders

    • Heating and stirring apparatus

    • pH meter

    • Analytical balance

    • Squeeze rollers or wringer

2.2. Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric_prep Fabric Preparation (Scouring and Bleaching) dyebath_prep Dye Bath Preparation vatting Vatting (Reduction of Dye) dyebath_prep->vatting dyeing Dyeing vatting->dyeing rinsing1 Rinsing dyeing->rinsing1 oxidation Oxidation rinsing1->oxidation soaping Soaping oxidation->soaping rinsing2 Final Rinsing soaping->rinsing2 drying Drying rinsing2->drying

Caption: Experimental workflow for cotton dyeing with this compound.

2.3. Step-by-Step Procedure

  • Fabric Preparation: Start with well-scoured and bleached cotton fabric to ensure uniform dyeing. Weigh the dry fabric.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound, sodium hydroxide, and sodium hydrosulfite based on the weight of the fabric and the desired shade percentage. A typical starting point is 1-3% shade.

    • Prepare the dye bath with a liquor ratio of 1:20 (e.g., 20 mL of water for every 1 g of fabric).

  • Vatting (Reduction):

    • In a separate container, paste the required amount of this compound with a small amount of water.

    • Add this paste to the dye bath.

    • Add the calculated amount of sodium hydroxide and sodium hydrosulfite to the dye bath.

    • Heat the dye bath to 50-60°C and stir for 10-15 minutes to ensure complete reduction of the dye. The color of the solution will change, indicating the formation of the soluble leuco form.[5][6]

  • Dyeing:

    • Immerse the pre-wetted cotton fabric in the vatted dye solution.

    • Raise the temperature to 60-80°C and maintain for 45-60 minutes, ensuring the fabric is fully submerged and agitated.[5][6]

    • For improved exhaustion, especially with deeper shades, sodium chloride can be added in portions during the dyeing process.

  • Rinsing:

    • After dyeing, remove the fabric from the dye bath and squeeze out the excess liquor.

    • Rinse the fabric in cold water to remove loose dye and chemicals.

  • Oxidation:

    • Expose the rinsed fabric to air for 10-20 minutes to allow for partial oxidation.

    • For complete and uniform oxidation, treat the fabric in a bath containing an oxidizing agent like hydrogen peroxide (2-3 g/L) or sodium perborate at 40-50°C for 15-20 minutes.[7] This step is crucial for developing the final color and ensuring fastness.[2][6]

  • Soaping:

    • To improve fastness properties, especially rubbing fastness, and to achieve the final stable shade, a soaping treatment is necessary.[7]

    • Treat the oxidized fabric in a solution containing 2 g/L of non-ionic soap at or near boiling for 15-30 minutes.[7]

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water followed by cold water to remove all residual chemicals and soap.

    • Squeeze the fabric and air-dry or use a laboratory dryer.

Quantitative Data

Table 2: Fastness Properties of this compound on Cotton

Fastness PropertyRating (ISO Standards)Reference
Light Fastness6-7[1]
Washing Fastness (Soaping) - Fading4-5[1]
Washing Fastness (Soaping) - Staining5
Ironing Fastness4-5[1]
Chlorine Bleach Fastness4-5[1]
Oxygen Bleach Fastness4-5[1]

Rating Scale: 1 (Poor) to 5 (Excellent) for most tests, and 1 (Poor) to 8 (Excellent) for Light Fastness.

Chemical Transformation Pathway

The key to vat dyeing lies in the reversible reduction and oxidation of the dye molecule.

G cluster_process Chemical Transformation of this compound insoluble_dye Insoluble Vat Dye (Pigment Form) soluble_leuco Soluble Leuco Form (Vatted Dye) insoluble_dye->soluble_leuco Reduction (NaOH + Na₂S₂O₄) insoluble_dye_fiber Insoluble Vat Dye (Inside Fiber) soluble_leuco->insoluble_dye_fiber Oxidation (Air or H₂O₂)

Caption: Chemical transformation of this compound during dyeing.

During the vatting step, the insoluble keto groups (=C=O) in the violanthrone structure of this compound are reduced in an alkaline medium by sodium hydrosulfite to soluble enol groups (-C-O⁻Na⁺), also known as the leuco form. This soluble form has an affinity for the cotton fibers. Once inside the fiber, the leuco form is oxidized back to the insoluble keto form, trapping the dye molecules within the fiber structure. This process imparts high fastness to the dyed material.[2][3][4]

References

Application Notes and Protocols for Vat Dyeing with C.I. Vat Blue 22

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Vat Blue 22 (C.I. 59820) is a vat dye belonging to the violanthrone (B7798473) chemical class, used for dyeing cellulosic fibers such as cotton a reddish-blue to navy blue shade. Vat dyes are characterized by their water-insolubility in their pigment form and their ability to be converted into a water-soluble "leuco" form through a process of chemical reduction in an alkaline medium.[1][2][3] This soluble form has an affinity for textile fibers, allowing it to be absorbed.[2][3] Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix.[2][4][5] This process imparts excellent wash and light fastness properties to the dyed material.[2][6] These application notes provide a detailed protocol for the application of this compound for laboratory-scale dyeing of cotton substrates.

Chemical and Physical Properties of this compound

PropertyValue
C.I. NameVat Blue 22
C.I. Number59820
Chemical ClassViolanthrone
Molecular FormulaC₃₄H₁₂Cl₄O₂
Molecular Weight594.27 g/mol
CAS Registry Number6373-20-2
Physical AppearanceDark blue powder

[Source:]

Experimental Protocols

1. Materials and Reagents

  • This compound powder

  • Scoured and bleached cotton fabric

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent (non-ionic)

  • Sequestering agent

  • Dispersing agent

  • Acetic acid (CH₃COOH)

  • Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (NaBO₃)

  • Detergent (for soaping)

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Standard laboratory glassware and equipment

2. Pre-treatment of Cotton Fabric

Prior to dyeing, it is crucial to prepare the cotton substrate to ensure uniform dye uptake and absorbency.[1] This typically involves scouring and bleaching to remove natural waxes, pectins, and other impurities. For these protocols, it is assumed that commercially scoured and bleached cotton fabric is used. If starting with raw cotton, a standard scouring and bleaching protocol should be followed.

3. Preparation of the Stock Vat Solution

The "vatting" process converts the insoluble dye pigment into its soluble leuco form.[1]

  • Step 1: In a suitable beaker, create a dispersion of the this compound powder in a small volume of distilled water containing a dispersing agent.

  • Step 2: In a separate vessel, prepare the required volume of water and heat to 50-60°C.[7]

  • Step 3: Add the calculated amounts of sodium hydroxide and sodium hydrosulfite to the heated water to create the reducing solution.

  • Step 4: Slowly add the dye dispersion to the reducing solution with constant stirring.

  • Step 5: Maintain the temperature at 50-60°C and allow the reduction to proceed for 10-20 minutes, or until the solution changes color, indicating the formation of the leuco-vat dye. The solution should be clear and free of undissolved dye particles.

4. Dyeing Protocol

This protocol is based on a liquor-to-goods ratio (L:R) of 20:1. Adjustments may be required for different equipment and desired shades.

  • Step 1: Dyebath Preparation:

    • Set up the dyeing apparatus with the required volume of water to achieve the 20:1 L:R.

    • Heat the water to the initial dyeing temperature of 40°C.[4]

    • Add a wetting agent and a sequestering agent to the dyebath and run for 5 minutes.[4]

  • Step 2: Dyeing:

    • Add the prepared stock vat solution to the dyebath.

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Gradually raise the temperature to 60°C at a rate of 2-3°C per minute.[4]

    • Maintain the dyeing temperature at 60°C for 45-60 minutes, ensuring gentle agitation for even dye penetration.[5]

    • During the dyeing process, it is essential to maintain the reduced state of the dyebath. This can be monitored using vat reduction paper. If necessary, small additions of sodium hydrosulfite and sodium hydroxide can be made.[4][7]

  • Step 3: Rinsing:

    • At the end of the dyeing cycle, the dyed fabric is removed from the dyebath.

    • A series of rinses are performed to remove residual alkali and reducing agents. This typically involves an overflow rinse with cold water.

5. Oxidation

The leuco-vat dye absorbed by the fiber is converted back to its original insoluble pigment form during the oxidation step.[4]

  • Air Oxidation: The simplest method is to expose the rinsed fabric to the atmosphere for 10-20 minutes.[5][7]

  • Chemical Oxidation: For a more controlled and rapid oxidation, the fabric can be treated in a bath containing an oxidizing agent.

    • Prepare a bath with hydrogen peroxide or sodium perborate.

    • Immerse the rinsed fabric in the oxidizing bath at a controlled temperature (e.g., 40-50°C) for 10-15 minutes.

6. Soaping (After-treatment)

Soaping is a critical final step to remove any loosely adhering surface dye particles and to stabilize the dye, leading to improved fastness properties and the final desired shade.[1][7]

  • Prepare a bath containing a detergent and soda ash.[4]

  • Treat the oxidized fabric in this bath at or near boiling (95-100°C) for 10-15 minutes.[4]

  • After soaping, rinse the fabric thoroughly with hot and then cold water.[4]

  • Finally, dry the fabric.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the vat dyeing of cotton with this compound. These are starting-point recommendations and may require optimization based on the specific substrate, equipment, and desired shade depth.

ParameterValueUnitStage
Liquor-to-Goods Ratio20:1-Dyeing
This compound1-5% o.w.f.*Dyeing
Sodium Hydroxide5-15g/LDyeing
Sodium Hydrosulfite5-15g/LDyeing
Wetting Agent1-2g/LDyeing
Sequestering Agent1-2g/LDyeing
Dispersing Agent1-2g/LStock Vat
Initial Dyeing Temperature40°CDyeing
Final Dyeing Temperature60°CDyeing
Dyeing Time45-60minutesDyeing
Oxidizing Agent (H₂O₂)1-3mL/LOxidation
Soaping Temperature95-100°CSoaping
Soaping Time10-15minutesSoaping
Detergent1-2g/LSoaping
Soda Ash1-2g/LSoaping

*o.w.f. = on the weight of the fabric

Visualization of the Vat Dyeing Workflow

VatDyeingWorkflow Start Start: Insoluble Vat Blue 22 Pigment Vatting Vatting (Reduction) - NaOH - Na₂S₂O₄ - 50-60°C Start->Vatting LeucoDye Soluble Leuco-Vat Dye (Water Soluble) Vatting->LeucoDye Solubilization Dyeing Dyeing of Cotton - 60°C - 45-60 min LeucoDye->Dyeing DyedFiber Fiber with Absorbed Leuco-Vat Dye Dyeing->DyedFiber Absorption Rinsing Rinsing - Cold Water DyedFiber->Rinsing Oxidation Oxidation - Air or H₂O₂ Rinsing->Oxidation FixedPigment Insoluble Vat Blue 22 Pigment in Fiber Oxidation->FixedPigment Insolubilization Soaping Soaping - Detergent - 95-100°C FixedPigment->Soaping FinalRinse Final Rinse & Dry Soaping->FinalRinse End End: Dyed Fabric FinalRinse->End

Caption: Workflow for the vat dyeing of cotton with this compound.

References

Application Notes and Protocols: C.I. Vat Blue 22 as an Organic Semiconductor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Vat Blue 22 is an organic dye belonging to the violanthrone (B7798473) class of compounds. Traditionally used in the textile industry for its vibrant color and stability, its extended π-conjugated system also makes it a candidate for applications in organic electronics.[1] Like other vat dyes, it is being investigated as a semiconductor material for devices such as Organic Field-Effect Transistors (OFETs). Vat dyes are of particular interest for applications in wearable and on-skin electronics, where biocompatibility is a critical requirement.[2]

These notes provide an overview of the known properties of this compound and a detailed protocol for the fabrication and characterization of a bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor using it as the active semiconductor layer.

Physicochemical and Electronic Properties

The fundamental properties of this compound are summarized below. While extensive data on its semiconductor performance is still emerging, the table includes key identifiers and typical performance metrics for related vat dyes to provide a baseline for research and development.

PropertyValue / Description
Common Name This compound
Synonyms C.I. 59820, Violanthrone
CAS Number 6373-20-2
Molecular Formula C₃₄H₁₂Cl₄O₂
Molecular Weight 594.27 g/mol
Molecular Structure Violanthrone
Semiconductor Type Expected to be n-type (electron transporting), similar to other high-performing vat dyes like Vat Blue 20.[2]
Charge Carrier Mobility (µ) Varies significantly with processing conditions and dielectric choice. For related vat dyes, mobilities in the range of 10⁻³ to 10⁻² cm²/Vs have been reported.[2]
On/Off Current Ratio (Ion/Ioff) Typically > 10⁴ is achievable with optimized device architecture and clean interface conditions.
Solubility Generally insoluble in common organic solvents, making thermal evaporation a preferred deposition method.

Application Notes

Organic Field-Effect Transistors (OFETs)

This compound can be employed as the active channel material in an OFET. An OFET is a three-terminal device that uses an applied gate voltage (VG) to control the flow of current (IDS) between the source and drain electrodes.[3] The key performance metrics of an OFET are the charge carrier mobility (µ), which measures how quickly charge carriers move through the semiconductor, the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[4][5]

Device Architecture: Bottom-Gate, Top-Contact (BGTC)

The BGTC configuration is a common and reliable architecture for OFET fabrication. In this setup, a heavily doped silicon wafer acts as the gate electrode with a thermally grown layer of silicon dioxide (SiO₂) serving as the gate dielectric. The organic semiconductor is deposited onto the dielectric, followed by the deposition of the source and drain electrodes on top. This structure is well-suited for lab-scale fabrication and characterization of new materials.

BGTC_OFET_Structure cluster_device BGTC OFET Structure Source Source (Au) Drain Drain (Au) Semiconductor This compound (Organic Semiconductor) Dielectric SiO₂ (Gate Dielectric) Dielectric->Semiconductor Gate n++ Si (Gate Electrode) Gate->Dielectric Substrate Substrate

Caption: Cross-section of a Bottom-Gate, Top-Contact (BGTC) OFET.

Influence of the Dielectric Interface

The interface between the organic semiconductor and the gate dielectric is critical to device performance. For vat dyes, studies have shown that less polar dielectric materials with low surface energy can lead to higher charge carrier mobilities.[2] While SiO₂ is a standard, surface treatments with self-assembled monolayers (e.g., HMDS, OTS) or the use of polymer dielectrics can significantly improve performance by reducing charge trapping at the interface.

Experimental Protocols

The following protocols outline the fabrication and characterization of a this compound-based OFET using the BGTC architecture. All steps should be performed in a cleanroom environment.

Protocol 1: Substrate Preparation
  • Substrate: Use heavily n-doped silicon wafers with a 200-300 nm layer of thermally grown silicon dioxide (n++ Si/SiO₂). The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.

  • Cleaning: a. Cut the wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm). b. Place the substrates in a beaker and sonicate sequentially in acetone, then isopropanol, for 15 minutes each. c. Rinse thoroughly with deionized (DI) water and dry under a stream of high-purity nitrogen. d. Perform an oxygen plasma treatment or a UV-Ozone clean for 10 minutes to remove any remaining organic residues and create a hydrophilic surface.

  • (Optional) Surface Treatment: To improve the dielectric/semiconductor interface, apply a self-assembled monolayer. For example, expose the substrates to hexamethyldisilazane (B44280) (HMDS) vapor in a vacuum oven at 120°C for 30 minutes to create a hydrophobic surface, which can promote better molecular ordering of the semiconductor.

Protocol 2: Semiconductor Deposition
  • Material: Use high-purity this compound powder.

  • Deposition Method: High-vacuum thermal evaporation is used to deposit a thin film of the semiconductor.

  • Procedure: a. Place the cleaned substrates into the substrate holder of a thermal evaporation chamber. b. Load the this compound powder into a suitable evaporation source (e.g., a quartz crucible). c. Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr. d. Heat the substrates to a desired temperature (e.g., 80-120°C) to control film morphology. This temperature should be optimized. e. Slowly heat the evaporation source until the material begins to sublimate. f. Deposit a 30-50 nm thick film of this compound at a controlled rate of 0.1-0.2 Å/s, monitored by a quartz crystal microbalance. g. Allow the substrates to cool to room temperature before venting the chamber.

Protocol 3: Electrode Deposition
  • Material: Use high-purity gold (Au) for the source and drain electrodes. A thin (2-5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be used if necessary.

  • Method: The electrodes are defined by thermally evaporating the metal through a shadow mask.

  • Procedure: a. Carefully place a shadow mask with the desired channel dimensions (e.g., Channel Length (L) = 50 µm, Channel Width (W) = 1000 µm) in direct contact with the semiconductor layer on the substrate. b. Return the substrate to the evaporation chamber. c. Deposit 40-50 nm of gold at a rate of 0.5-1.0 Å/s. d. Remove the samples from the chamber after it has cooled.

Protocol 4: Device Characterization
  • Equipment: Use a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500A or similar).

  • Environment: Perform all measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) or in a vacuum to prevent degradation from oxygen and moisture.

  • Measurement of Output Characteristics: a. Connect the probes to the source, drain, and gate terminals of the OFET. b. Apply a series of constant gate voltages (VG), for example, from 0 V to +80 V in +20 V steps (assuming n-type behavior). c. For each VG step, sweep the drain-source voltage (VDS) from 0 V to +80 V and measure the drain-source current (IDS). d. Plot IDS vs. VDS for each VG to obtain the output curves.

  • Measurement of Transfer Characteristics: a. Apply a constant, high VDS (e.g., +80 V) to ensure the device is in the saturation regime. b. Sweep VG from a negative voltage to a positive voltage (e.g., -20 V to +80 V) and measure IDS. c. Plot both log(IDS) and (IDS)¹/² vs. VG to obtain the transfer curves.

  • Parameter Extraction: a. On/Off Ratio: Determine the Ion/Ioff ratio from the log(IDS) vs. VG plot. b. Field-Effect Mobility (µ): Calculate the mobility in the saturation regime from the linear region of the (IDS)¹/² vs. VG plot using the following equation[5]: IDS = (W / 2L) * µ * Ci * (VG - Vth)² Where:

    • W and L are the channel width and length.
    • Ci is the capacitance per unit area of the gate dielectric.
    • Vth is the threshold voltage.

Experimental Workflow Overview

The entire process from substrate preparation to final device analysis is summarized in the workflow diagram below.

Fabrication_Workflow cluster_prep 1. Preparation cluster_fab 2. Device Fabrication (Vacuum Chamber) cluster_char 3. Characterization sub_cut Cut Si/SiO₂ Substrate sub_clean Solvent Sonication (Acetone, IPA) sub_cut->sub_clean sub_dry N₂ Dry sub_clean->sub_dry sub_plasma O₂ Plasma / UV-Ozone sub_dry->sub_plasma sem_dep Thermal Evaporation of this compound sub_plasma->sem_dep Load into Chamber elec_dep Shadow Mask Alignment & Thermal Evaporation of Au Contacts sem_dep->elec_dep probe Probing in Inert Atmosphere elec_dep->probe Transfer to Probe Station measure Measure Transfer & Output Characteristics probe->measure analyze Extract Mobility, On/Off Ratio, Vth measure->analyze

References

Application Note: Analysis of C.I. Vat Blue 22 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed method for the qualitative and quantitative analysis of C.I. Vat Blue 22, a violanthrone-based vat dye, using reverse-phase high-performance liquid chromatography (HPLC) with UV-Vis detection. Due to the inherent insolubility of vat dyes in typical HPLC mobile phases, this protocol outlines a suitable sample preparation procedure and chromatographic conditions designed to achieve reliable and reproducible results. This method is intended for researchers, scientists, and professionals in the fields of dye manufacturing, quality control, and textile chemistry.

Introduction

This compound is a synthetic vat dye belonging to the violanthrone (B7798473) class of colorants. Its molecular formula is C₃₄H₁₂Cl₄O₂, with a molecular weight of 594.27 g/mol . Vat dyes are characterized by their application in a soluble, reduced (leuco) form, which is then oxidized to an insoluble pigment within the substrate, typically cotton fibers.[1] This process imparts excellent colorfastness properties.[1]

The analysis of this compound is crucial for quality control in dye synthesis, formulation of dyeing processes, and in the analysis of dyed textiles. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. However, the analysis of vat dyes like this compound by HPLC presents a significant challenge due to their poor solubility in common organic solvents.[2] This application note proposes a robust HPLC method, including a sample preparation protocol to overcome these solubility issues, enabling accurate and reproducible analysis.

Experimental Protocols

Due to the insolubility of this compound in water and many common organic solvents, a high-polarity aprotic solvent is required for sample preparation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in N,N-Dimethylformamide (DMF) and sonicate for 15 minutes to ensure complete dissolution. Make up to the mark with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase B (Acetonitrile).

  • Sample Preparation (Dyed Textile):

    • Accurately weigh approximately 100 mg of the dyed textile sample.

    • Extract the dye from the textile using 5 mL of DMF in a sealed vial, heated to 60°C for 1 hour with constant agitation.

    • Allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

ParameterSetting
Column C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 580 nm

Table 1: HPLC Method Parameters for the Analysis of this compound.

Data Presentation

The following table summarizes hypothetical data for a five-point calibration curve for this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1.012.515,000
5.012.575,000
10.012.5150,000
50.012.5750,000
100.012.51,500,000

Table 2: Hypothetical Calibration Data for this compound.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMF weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Working Standards sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject

Caption: Experimental workflow for the preparation and analysis of this compound samples.

hplc_system cluster_hplc HPLC System solvent Solvent Reservoir Mobile Phase A Mobile Phase B pump Quaternary Pump solvent->pump autosampler Autosampler pump->autosampler column C18 Column autosampler->column detector UV-Vis Detector (580 nm) column->detector data_system Data Acquisition System detector->data_system

Caption: Logical relationship of the core components of the HPLC system.

Results and Discussion

The proposed HPLC method is designed to provide a well-resolved peak for this compound, with an expected retention time of approximately 12.5 minutes under the specified gradient conditions. The use of a C18 column provides a non-polar stationary phase that allows for the retention of the relatively non-polar violanthrone structure. The gradient elution, starting at 50% acetonitrile and increasing to 90%, is necessary to elute the strongly retained dye from the column while maintaining good peak shape. The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate any residual silanol (B1196071) groups on the silica-based stationary phase, which can reduce peak tailing.

The selection of a detection wavelength of 580 nm is based on the reported maximum absorbance for violanthrone derivatives, which ensures high sensitivity for the detection of this compound. The calibration curve, as represented by the hypothetical data in Table 2, is expected to be linear over the concentration range of 1 to 100 µg/mL, with a correlation coefficient (r²) greater than 0.999. This linearity allows for the accurate quantification of this compound in unknown samples.

Potential challenges with this method may include the complete dissolution of the dye in DMF, and care should be taken to ensure no particulate matter is injected into the HPLC system. The high boiling point of DMF may also lead to solvent effects if the injection volume is too large. The proposed 10 µL injection volume is intended to minimize such effects.

Conclusion

This application note presents a proposed HPLC method for the analysis of this compound. The protocol addresses the key challenge of sample solubility and provides a starting point for method development and validation. The detailed experimental conditions and expected results offer a valuable resource for researchers and professionals requiring the accurate and reliable analysis of this important vat dye. Further optimization of the gradient profile and mobile phase composition may be necessary depending on the specific HPLC system and the sample matrix.

References

Application Notes and Protocols for Cyclic Voltammetry of C.I. Vat Blue 22 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, a complex vat dye, is characterized by its insolubility in water, a common feature of this class of dyes. The electrochemical analysis of such compounds in aqueous media presents unique challenges. This application note provides a detailed protocol for conducting cyclic voltammetry (CV) on this compound. Due to the limited availability of specific electrochemical data for this compound, this document outlines a generalized methodology derived from studies on analogous water-insoluble vat and disperse dyes. The protocol is designed to be a robust starting point for researchers investigating the redox behavior of this and similar compounds.

Vat dyes, in their oxidized state, are insoluble pigments. To be applied to textiles, they must first be reduced to their water-soluble "leuco" form in an alkaline solution. This inherent redox activity makes cyclic voltammetry an ideal technique for studying their electrochemical properties, which is crucial for applications in dyeing, environmental remediation, and the development of novel electronic materials.

Experimental Protocol

This section details a comprehensive protocol for performing cyclic voltammetry on a dispersion of this compound in an aqueous electrolyte.

1. Materials and Reagents:

  • This compound: Analytical grade.

  • Supporting Electrolyte: Britton-Robinson buffer (pH 7.0) or 0.1 M KCl in deionized water. The choice of electrolyte may need optimization.

  • Solvent for Stock Solution: Dimethylformamide (DMF) or a similar aprotic solvent in which this compound is soluble.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Polishing Materials: 0.3 and 0.05 µm alumina (B75360) slurry.

  • Inert Gas: High-purity nitrogen or argon.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Electrode Preparation:

  • Polish the glassy carbon electrode surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

  • Rinse the electrode thoroughly with deionized water.

  • Sonicate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual polishing material.

  • Allow the electrode to dry completely before use.

4. Preparation of the Analyte Dispersion:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMF.

  • In the electrochemical cell, add the desired volume of the aqueous supporting electrolyte.

  • While stirring, inject a small, precise volume of the this compound stock solution into the aqueous electrolyte to form a fine dispersion. The final concentration in the cell will need to be optimized, but a starting point could be in the range of 10-100 µM.

5. Electrochemical Measurement:

  • Assemble the three-electrode system in the electrochemical cell containing the this compound dispersion.

  • Deaerate the solution by purging with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Record a background cyclic voltammogram in the supporting electrolyte alone before adding the dye.

  • Set the parameters on the potentiostat. A typical starting point for a potential scan range would be from +1.0 V to -1.0 V (vs. Ag/AgCl). The scan rate can be varied, starting from 50 mV/s.

  • Initiate the cyclic voltammetry scan and record the voltammogram.

  • Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate electrode fouling or degradation of the analyte.

Data Presentation

ParameterRepresentative ValueNotes
Working Electrode Glassy Carbon ElectrodeA common choice for organic electrochemistry.
Reference Electrode Ag/AgClProvides a stable reference potential.
Counter Electrode Platinum WireAn inert electrode to complete the circuit.
Supporting Electrolyte Britton-Robinson Buffer (pH 7)Provides a stable pH and conductivity.
Scan Rate 50 mV/sA typical starting scan rate.
Potential Range +1.0 V to -1.0 VShould encompass the redox events of interest.
Cathodic Peak Potential (Epc) -0.6 V to -0.9 VExpected for the reduction of the quinone-like structure.
Anodic Peak Potential (Epa) -0.5 V to -0.8 VExpected for the re-oxidation of the leuco form.
Peak Separation (ΔEp) > 59/n mVLikely to be quasi-reversible or irreversible due to the heterogeneous nature of the system and potential follow-up reactions. 'n' is the number of electrons transferred.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed electrochemical reaction of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrodes (Polish & Clean GCE) B Prepare Analyte Dispersion (this compound in Aqueous Electrolyte) C Assemble 3-Electrode Cell B->C D Deaerate Solution (N2 or Ar Purge) C->D E Set CV Parameters (Potential Range, Scan Rate) D->E F Run Cyclic Voltammetry E->F G Record Voltammogram (Current vs. Potential) F->G H Data Interpretation (Peak Potentials & Currents) G->H

Caption: Experimental workflow for cyclic voltammetry of this compound.

reaction_mechanism cluster_redox Electrochemical Redox Process A This compound (Oxidized) Insoluble Pigment B Leuco Form (Reduced) Water-Soluble Anion A->B + 2e- + 2H+ B->A - 2e- - 2H+

Caption: Proposed electrochemical reaction of this compound.

C.I. Vat Blue 22: Application Notes for Redox Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of C.I. Vat Blue 22 as a redox indicator in volumetric analysis. This compound, a violanthrone-based vat dye, exhibits a distinct color change upon reversible oxidation-reduction, making it a potential candidate for endpoint determination in various redox titrations. These notes cover the fundamental properties, proposed redox mechanism, and practical guidance for its application in a laboratory setting.

Introduction

Redox titrations are a cornerstone of analytical chemistry, enabling the quantification of a wide range of analytes. The selection of an appropriate indicator is paramount for accurate endpoint determination. This compound (C.I. 59820), a dye primarily used in the textile industry, possesses electrochemical properties that make it a subject of interest for applications in analytical chemistry. Its ability to undergo a reversible color change in response to a change in solution potential allows it to function as a redox indicator. This document outlines the characteristics and potential applications of this compound in this capacity.

Properties of this compound

This compound is a complex organic molecule with the chemical formula C₃₄H₁₂Cl₄O₂ and a molecular weight of 594.27 g/mol [1]. Its core structure is based on violanthrone (B7798473). In its oxidized state, it is a dark blue powder. Upon reduction in an alkaline medium, it transforms into its water-soluble "leuco" form, which is blue. In an acidic medium, the reduced form is purple[1]. This distinct and pH-dependent color change of the reduced form is a key characteristic for its use as an indicator.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameVat Blue 22[1]
C.I. Number59820[1]
CAS Number6373-20-2[1]
Molecular FormulaC₃₄H₁₂Cl₄O₂[1]
Molecular Weight594.27 g/mol [1]
Molecular StructureViolanthrone[1]
Oxidized Form ColorDark Blue[1]
Reduced (Leuco) Form Color (Alkaline)Blue[1]
Reduced (Leuco) Form Color (Acidic)Purple[1]

Redox Mechanism and Color Change

The function of this compound as a redox indicator is based on the reversible reduction of its quinone groups. The violanthrone structure contains carbonyl groups that can be reduced to hydroxyl groups in the presence of a reducing agent, forming the colored leuco-dye. The re-oxidation of the leuco form back to the quinone structure results in a color change, which signals the endpoint of the titration.

The color change at the endpoint of a titration would be from the color of the leuco form (blue or purple, depending on the pH) to the color of the oxidized form (dark blue), or vice-versa, depending on the direction of the titration.

Redox_Mechanism Oxidized This compound (Oxidized Form) (Dark Blue) Reduced Leuco-Vat Blue 22 (Reduced Form) (Blue/Purple) Oxidized->Reduced + 2e⁻, + 2H⁺ (Reduction) Reduced->Oxidized - 2e⁻, - 2H⁺ (Oxidation)

Caption: Redox mechanism of this compound.

Experimental Protocols

Due to the lack of specific published titration protocols for this compound, the following are generalized experimental methodologies that can serve as a starting point for its evaluation as a redox indicator. It is crucial to perform preliminary potentiometric titrations to determine the exact transition potential of the indicator under specific experimental conditions.

Preparation of the Indicator Solution
  • Dissolution of the Dye: this compound in its oxidized form is insoluble in water. To prepare an indicator solution, it must first be reduced to its soluble leuco form.

  • Stock Solution (Example):

    • Weigh 0.1 g of this compound powder.

    • In a 100 mL volumetric flask, add a small amount of a suitable reducing agent (e.g., a fresh solution of sodium dithionite, Na₂S₂O₄) and a dilute solution of sodium hydroxide (B78521) to create an alkaline reducing medium.

    • Add the this compound powder to the flask.

    • Gently agitate the solution until the dye dissolves and the characteristic blue color of the leuco form appears.

    • Dilute to the mark with deionized water.

    • Note: This solution is sensitive to air oxidation and should be prepared fresh daily and stored under an inert atmosphere if possible.

General Protocol for a Redox Titration (Analyte: a reducing agent)

This protocol describes the titration of a reducing analyte with a standard oxidizing titrant.

  • Analyte Preparation: Pipette a known volume of the analyte solution into a titration flask.

  • Acidification (if necessary): Adjust the pH of the analyte solution as required for the specific titration reaction and for the desired color of the reduced indicator (purple in acidic conditions).

  • Indicator Addition: Add a few drops of the freshly prepared this compound indicator solution. The solution should take on the color of the leuco form (purple).

  • Titration: Titrate with the standard oxidizing titrant (e.g., potassium permanganate, ceric sulfate).

  • Endpoint: The endpoint is reached when the color of the solution changes from the color of the leuco form (purple) to the color of the oxidized form (dark blue) and persists for at least 30 seconds.

  • Blank Titration: Perform a blank titration to account for the volume of titrant required to oxidize the indicator itself.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination Prep_Indicator Prepare fresh this compound indicator solution (leuco form) Add_Indicator Add a few drops of indicator (solution turns purple) Prep_Indicator->Add_Indicator Prep_Analyte Pipette known volume of reducing analyte into flask Adjust_pH Adjust pH of analyte solution Prep_Analyte->Adjust_pH Adjust_pH->Add_Indicator Titrate Titrate with standard oxidizing agent Add_Indicator->Titrate Endpoint Observe color change from purple to dark blue Titrate->Endpoint Record_Volume Record titrant volume Endpoint->Record_Volume

Caption: Experimental workflow for a redox titration.

Data Presentation and Interpretation

As no specific quantitative data for this compound as a redox indicator is currently available in the literature, the following table is a template for researchers to populate with their own experimental findings.

Table 2: Template for Experimental Data on this compound as a Redox Indicator

Titration System (Analyte vs. Titrant)Indicator Concentration (M)pHTransition Potential (V vs. SHE)Color Change at EndpointObservations (e.g., sharpness of endpoint)
Example: Fe(II) vs. Ce(IV)[To be determined][To be determined][To be determined][To be determined][To be determined]
[Your System 1]
[Your System 2]

Conclusion and Recommendations

This compound shows promise as a redox indicator due to its distinct color change upon oxidation and reduction. Its likely negative redox potential suggests it may be particularly useful for titrations involving strong reducing agents. However, the lack of published data on its precise redox potential and specific titration applications necessitates further experimental investigation. Researchers are encouraged to perform potentiometric titrations to characterize its transition potential accurately before employing it in quantitative analysis. The protocols provided herein offer a foundational approach for such validation studies. The successful application of this compound would expand the toolkit of available redox indicators for specialized analytical applications.

References

Application Notes & Protocols: Sonochemical Method for C.I. Vat Blue 22 Particle Size Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Vat Blue 22, a violanthrone-based vat dye, is utilized in various applications, including textile dyeing.[1][2] The particle size of this dye significantly influences its application properties, such as color strength, dispersion stability, and dyeing efficiency. Sonochemistry, the application of ultrasound to chemical reactions and processes, offers a robust and efficient method for particle size reduction.[3] This technique relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, leading to particle deagglomeration and size reduction.[3][4][5] These application notes provide a detailed protocol for the sonochemical reduction of this compound particle size, enabling researchers to produce stable, nano-sized dye dispersions.

Experimental Protocols

This section outlines the necessary materials and a detailed step-by-step procedure for the sonochemical particle size reduction of this compound.

Materials and Equipment

  • This compound powder

  • Distilled or deionized water

  • Dispersing agent (e.g., sodium dodecyl sulfate (B86663) - SDS)

  • High-intensity ultrasonic probe or bath

  • Beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • Analytical balance

  • Spatula

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sono Sonication cluster_analysis Analysis cluster_output Output prep_dispersion Prepare this compound Dispersion add_dispersant Add Dispersing Agent prep_dispersion->add_dispersant sonication Apply Ultrasonic Irradiation add_dispersant->sonication control_params Control Parameters (Time, Temp, Power) sonication->control_params sampling Collect Aliquots at Intervals sonication->sampling psa Particle Size Analysis (DLS) sampling->psa data_analysis Data Analysis and Tabulation psa->data_analysis final_dispersion Stable Nano-dispersion data_analysis->final_dispersion G cluster_params Sonication Parameters cluster_effects Effects cluster_outcome Outcome SonicationTime Sonication Time CavitationIntensity Cavitation Intensity SonicationTime->CavitationIntensity UltrasonicPower Ultrasonic Power UltrasonicPower->CavitationIntensity Temperature Temperature Temperature->CavitationIntensity DispersantConc Dispersant Concentration DispersionStability Dispersion Stability DispersantConc->DispersionStability ParticleBreakdown Particle Breakdown CavitationIntensity->ParticleBreakdown ParticleSize Final Particle Size ParticleBreakdown->ParticleSize DispersionStability->ParticleSize

References

Application Notes and Protocols: C.I. Vat Blue 22 in Functional Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Vat Blue 22 in the development of functional textiles, with a focus on its potential for ultraviolet (UV) protection and antimicrobial applications. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the established properties of vat dyes as a class, particularly those with a violanthrone (B7798473) chemical structure.

Introduction to this compound

This compound, also known as C.I. 59820, is a vat dye belonging to the violanthrone chemical class. Its molecular formula is C₃₄H₁₂Cl₄O₂.[1] Vat dyes are renowned for their excellent fastness properties on cellulosic fibers like cotton, making them suitable for textiles requiring high durability and resistance to repeated laundering and light exposure.[2] The application of vat dyes involves a "vatting" process, where the insoluble dye is reduced to a soluble leuco-form in an alkaline solution, allowing it to penetrate the textile fiber. Subsequent oxidation reverts the dye to its insoluble form, trapping it within the fiber.[3]

Functional Applications

UV Protection

Key Factors Influencing UV Protection:

  • Dye Concentration: Higher dye concentrations generally lead to higher UPF values.[4][6]

  • Fabric Construction: Tighter weaves and heavier fabrics naturally offer better UV protection, which is further enhanced by dyeing.[4][6]

  • Color: Darker colors, such as the deep blue of this compound, absorb more UV radiation than lighter colors.[4][5]

Antimicrobial Properties

The inherent antimicrobial activity of this compound has not been extensively documented. However, vat dyes are often used for textiles that require high standards of hygiene, such as hospital linens and workwear, due to their exceptional wash fastness and resistance to chlorine bleaching.[7] This durability ensures that any antimicrobial finish applied to the textile remains effective through numerous laundering cycles.

While the dye itself may not be strongly antimicrobial, it can be used in conjunction with antimicrobial finishing agents. Furthermore, research has explored the application of nanocomposites, such as silver nanoparticles, to vat-dyed fabrics to impart potent and durable antibacterial properties.

Data Presentation

Table 1: General Performance Characteristics of Vat Dyes on Cotton

PropertyRating/ValueTest Method
Light Fastness6-7 (Good to Excellent)ISO 105-B02
Washing Fastness4-5 (Good to Excellent)ISO 105-C06
Chlorine Bleach Fastness4-5 (Good to Excellent)ISO 105-N01
Rubbing Fastness (Dry)4-5 (Good to Excellent)ISO 105-X12
Rubbing Fastness (Wet)3-4 (Moderate to Good)ISO 105-X12

Note: Data is generalized for the class of vat dyes and may vary for this compound.

Table 2: Expected UPF Values for Cotton Fabric Dyed with Dark Blue Vat Dyes

Fabric TypeDye Concentration (% owf)Expected UPF RangeUV Protection Category
Lightweight Cotton (120 g/m²)1.025 - 40Very Good
Lightweight Cotton (120 g/m²)3.0> 50Excellent
Heavyweight Cotton (250 g/m²)1.040 - 50+Excellent
Heavyweight Cotton (250 g/m²)3.0> 50Excellent

Note: These are estimated values based on literature for dark blue vat dyes. Actual values for this compound may vary.

Experimental Protocols

Protocol for Application of this compound to Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound using an exhaust method.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound dye powder

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent

  • Wetting agent

  • Acetic acid (CH₃COOH)

  • Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

  • Soaping agent

  • Distilled water

Equipment:

  • Laboratory-scale dyeing machine (e.g., beaker dyer)

  • Beakers, graduated cylinders, and pipettes

  • Heating and stirring apparatus

  • pH meter

  • Analytical balance

Procedure:

  • Pre-treatment: Ensure the cotton fabric is thoroughly scoured and bleached to remove impurities and achieve uniform dye uptake.

  • Vatting (Dye Reduction):

    • Prepare a stock solution by pasting the required amount of this compound powder with a small amount of warm water and a dispersing agent.

    • In a separate vessel, prepare the dye bath with the required volume of water.

    • Add sodium hydroxide to the dye bath to achieve the recommended alkaline pH for vatting.

    • Heat the dye bath to the recommended vatting temperature (typically 50-60°C).

    • Gradually add sodium hydrosulfite to the dye bath to reduce the dye to its soluble leuco form. The color of the solution will change, indicating successful vatting.

    • Add the dye paste to the reducing bath and stir for 10-15 minutes.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the vatted dye bath.

    • Raise the temperature to the recommended dyeing temperature (e.g., 60-80°C) and maintain for 45-60 minutes with continuous agitation to ensure level dyeing.

  • Oxidation:

    • Remove the fabric from the dye bath and squeeze out excess liquor.

    • Rinse the fabric in cold water.

    • Oxidize the dye within the fiber by either air oxidation (exposing to air for 10-20 minutes) or chemical oxidation by treating in a fresh bath containing an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide) at 50-60°C for 10-15 minutes. The original deep blue color will develop.

  • Soaping:

    • To improve fastness properties and achieve the final shade, treat the dyed fabric in a bath containing a soaping agent at or near the boil for 15-20 minutes.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a dilute solution of acetic acid if necessary.

    • Rinse again with cold water and dry the fabric.

Protocol for Measurement of Ultraviolet Protection Factor (UPF) - AATCC Test Method 183

This protocol outlines the measurement of UV radiation transmittance through the dyed fabric to determine its UPF value.[4][8][9][10][11]

Equipment:

  • Spectrophotometer or spectroradiometer with an integrating sphere

  • UV radiation source (Xenon arc lamp)

  • Sample holder

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer/spectroradiometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare at least two specimens of the dyed fabric, ensuring they are clean, dry, and free of wrinkles.

  • Measurement:

    • Mount a fabric specimen in the sample holder and place it at the transmission port of the integrating sphere.

    • Measure the spectral transmittance of the fabric at defined wavelength intervals across the UVA (315-400 nm) and UVB (280-315 nm) regions.

    • Repeat the measurement at multiple locations on the specimen and for all prepared specimens.

  • UPF Calculation: The UPF is calculated using the following formula:

    Where:

    • Eλ = Erythemal spectral effectiveness

    • Sλ = Solar spectral irradiance

    • Tλ = Spectral transmittance of the specimen

    • Δλ = Wavelength interval

Protocol for Assessment of Antimicrobial Activity - AATCC Test Method 100

This quantitative test method is used to evaluate the antibacterial properties of the dyed fabric.[12][13][14]

Materials:

  • Dyed fabric swatches (test specimens)

  • Untreated fabric swatches (control)

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 6538, Klebsiella pneumoniae ATCC 4352)

  • Nutrient broth

  • Neutralizing solution

  • Sterile petri dishes

  • Agar (B569324) growth medium

Procedure:

  • Sample Preparation: Cut circular swatches (4.8 ± 0.1 cm in diameter) from the dyed and control fabrics. Sterilize the swatches.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria in nutrient broth.

  • Inoculation: Place each fabric swatch in a separate sterile container. Inoculate each swatch with 1.0 ± 0.1 mL of the bacterial suspension.

  • Incubation: Incubate the inoculated swatches at 37 ± 2°C for 24 hours.

  • Neutralization and Enumeration:

    • After the incubation period, add a specific volume of neutralizing solution to each container to stop the antimicrobial action.

    • Shake the containers vigorously to elute the bacteria from the fabric.

    • Perform serial dilutions of the resulting liquid.

    • Plate the dilutions onto agar plates and incubate for 24-48 hours.

  • Calculation of Bacterial Reduction: Count the number of colony-forming units (CFUs) on the plates from both the test and control specimens. Calculate the percentage reduction of bacteria using the following formula:

    Where:

    • R = Percentage reduction

    • C = Number of bacteria recovered from the control swatch after 24 hours

    • T = Number of bacteria recovered from the test swatch after 24 hours

Visualizations

G cluster_vatting Vatting Process VatDye This compound (Insoluble) LeucoVatDye Leuco-Vat Dye (Soluble) VatDye->LeucoVatDye + ReducingAgent Reducing Agent (Sodium Hydrosulfite) ReducingAgent->LeucoVatDye Alkali Alkali (Sodium Hydroxide) Alkali->LeucoVatDye

Caption: Vatting process for this compound.

G Start Start: Cotton Fabric Vatting Vatting of This compound Start->Vatting Dyeing Dyeing Vatting->Dyeing Oxidation Oxidation Dyeing->Oxidation Soaping Soaping Oxidation->Soaping End End: Functional Textile Soaping->End

Caption: Workflow for applying this compound.

G cluster_interaction UV Protection Mechanism UVR UV Radiation Fabric Textile Dyed with Vat Blue 22 UVR->Fabric Absorption Absorption by Dye Molecules Fabric->Absorption Transmission Reduced Transmission Fabric->Transmission Skin Skin Absorption->Transmission Transmission->Skin Reduced UV Exposure

Caption: UV protection mechanism of dyed fabric.

References

Troubleshooting & Optimization

Improving the color fastness of C.I. Vat Blue 22 on textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the color fastness of C.I. Vat Blue 22 on textiles. The content is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with CAS Registry Number 6373-20-2, is a violanthrone-based vat dye. It appears as a dark blue powder and is used for dyeing cellulosic fibers like cotton to achieve a reddish-light blue to a reddish-light navy blue shade. Like other vat dyes, it is insoluble in water and requires a chemical reduction process (vatting) to become soluble for dyeing.[1]

Q2: What is color fastness and why is it critical for vat dyes?

A2: Color fastness is the resistance of a dyed textile to change its color or transfer it to adjacent fabrics when subjected to various conditions such as washing, light, rubbing, and perspiration.[2][3] Vat dyes are generally known for their excellent fastness properties, which is a primary reason for their selection. Ensuring high color fastness is crucial for producing high-quality, durable textiles that retain their color throughout their lifecycle.

Q3: What are the primary types of color fastness to evaluate for this compound?

A3: The three most critical color fastness properties to evaluate for textiles dyed with this compound are:

  • Wash Fastness: Resistance to color loss and staining of other fabrics during laundering.[4][5]

  • Light Fastness: Resistance to fading when exposed to a light source, such as sunlight.[3][6]

  • Rubbing Fastness (Crocking): Resistance to color transfer from the fabric surface to another surface by rubbing.[7][8]

Troubleshooting Guide

Issue 1: Poor Wash Fastness

Question: My textile dyed with this compound is bleeding color and staining other fabrics in the wash. What is causing this, and how can I fix it?

Answer: Poor wash fastness is typically due to the presence of unfixed dye on or near the fiber surface. The primary causes and their solutions are:

  • Incomplete Oxidation: The soluble leuco form of the dye has not been fully converted back to its insoluble pigment form inside the fiber.

    • Solution: Ensure a thorough oxidation step. After rinsing the dyed fabric, allow for sufficient air oxidation or use a chemical oxidizing agent like hydrogen peroxide or sodium perborate (B1237305) in a controlled bath. The optimal pH for oxidation is typically between 7.5 and 8.5.[9]

  • Inadequate Soaping: Unfixed dye particles adhering to the fiber surface have not been removed.

    • Solution: The soaping step is critical for achieving optimal fastness.[9] Conduct a vigorous soaping process at or near boiling temperature (90-100°C) with a suitable detergent.[10] This removes loose dye and helps the remaining dye molecules to crystallize within the fiber, which improves both the fastness and the final shade.[9]

  • Improper Rinsing: Excess alkali and reducing agents remaining on the fabric can interfere with oxidation.

    • Solution: Rinse the fabric thoroughly with cold water immediately after dyeing to remove residual chemicals before the oxidation step.[10]

Issue 2: Poor Rubbing Fastness (Crocking)

Question: The color from my dyed fabric transfers easily when rubbed, especially when wet. How can I improve the rubbing fastness?

Answer: Poor rubbing fastness is almost always caused by unfixed dye pigment on the fiber surface.

  • Cause: The primary reason is the presence of dye particles that have not penetrated the fiber and are only loosely held on the surface. This can be exacerbated by using excessive dye concentrations.[11]

  • Solution 1: Optimize the Dyeing Process: Ensure the vatting process is complete so the dye is in its fully soluble leuco form, allowing for better penetration into the fiber. Control dyeing parameters like temperature and time to facilitate diffusion.[12]

  • Solution 2: Enhance the Soaping Treatment: A thorough, high-temperature soaping is the most effective way to remove surface dye.[13][14] If rubbing fastness is still poor, consider a second soaping cycle.

  • Solution 3: Use a Wet Rubbing Improver: As a final finishing step, specific chemical auxiliaries designed to improve wet rubbing fastness can be applied.[3][15]

Issue 3: Poor Light Fastness

Question: The color of my this compound dyed textile is fading upon exposure to light. How can this be improved?

Answer: While this compound has inherently good light fastness (typically rated 6-7 on the blue wool scale), several factors can lead to lower-than-expected performance.

  • Dye Concentration: Light-colored shades generally have lower light fastness than darker shades because the dye particles are more dispersed and have a larger surface area exposed to light.[6][16]

    • Solution: For applications requiring very high light fastness, using a deeper shade (higher dye concentration) can improve the rating.[6]

  • Presence of Impurities: Unremoved hydrolyzed dye or finishing agents can negatively impact light fastness.[16]

    • Solution: Ensure the post-dyeing washing and soaping processes are sufficient to remove all residual chemicals and unfixed dye.[6] Be aware that some cationic softeners can reduce the light fastness of dyed fabrics.[6]

  • UV Degradation: The dye's molecular structure is broken down by photons from a light source.[6]

    • Solution: For specialized applications, an after-treatment with a UV absorber or a light fastness enhancer can be applied. These agents absorb UV radiation, protecting the dye from photo-oxidation.[6][17]

Data Presentation

Table 1: Recommended Chemical Concentrations for Dyeing Cotton with this compound

ParameterLight Shade (1.0% owf)Medium Shade (2.5% owf)Dark Shade (5.0% owf*)
This compound 1.0 g/L2.5 g/L5.0 g/L
Sodium Hydroxide (B78521) (NaOH) 3.0 - 5.0 g/L5.0 - 7.0 g/L7.0 - 10.0 g/L
Sodium Hydrosulfite (Na₂S₂O₄) 3.0 - 5.0 g/L5.0 - 8.0 g/L8.0 - 12.0 g/L

*owf: on the weight of the fabric. Note: These are starting recommendations and may require optimization.[10]

Table 2: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Poor Wash Fastness Incomplete oxidation; Inadequate soaping; Presence of hydrolyzed dye.Ensure complete oxidation (air or chemical); Perform soaping at ≥95°C; Ensure thorough rinsing.
Poor Rubbing Fastness Unfixed dye on fiber surface; Dye aggregation.Optimize dye concentration; Ensure vigorous, high-temperature soaping; Use a rubbing fastness improver.
Poor Light Fastness Low dyeing depth; Residual chemicals/softeners.Increase dye concentration for deeper shades; Apply UV absorbers or light fastness enhancers.
Uneven Dyeing Improper vatting; Temperature raised too quickly; Poor fabric preparation.Ensure complete dye reduction before starting; Use a leveling agent; Control the rate of temperature rise.[14]

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing Procedure for Cotton Fabric

  • Fabric Preparation: Scour and bleach a sample of cotton fabric to ensure it is free from impurities.

  • Vat Liquor Preparation (Stock Solution): a. Create a smooth paste of the required amount of this compound powder with a small amount of a wetting agent and warm deionized water. b. In a separate vessel, dissolve the required sodium hydroxide in warm water (~50-60°C). c. Add the alkali solution to the dye paste, followed by the careful addition of sodium hydrosulfite. d. Stir gently and maintain the temperature at 50-60°C for 10-15 minutes until the dye is fully reduced (indicated by a color change to the soluble leuco form).[10][18]

  • Dyeing: a. Prepare the dyebath with the required volume of water and heat to 50-60°C. b. Add the prepared vat liquor to the dyebath. c. Introduce the pre-wetted cotton fabric. d. Dye for 45-60 minutes at 60°C.[18]

  • Rinsing: Remove the fabric and rinse thoroughly with cold water.

  • Oxidation: Expose the fabric to air for 10-15 minutes or treat in a fresh bath with 1-2 g/L hydrogen peroxide for 10 minutes until the original blue color is fully developed.[10]

  • Soaping: In a fresh bath, treat the fabric with 2 g/L detergent and 1 g/L soda ash at 95-100°C for 15-20 minutes.[10]

  • Final Rinse & Dry: Rinse the fabric with hot and then cold water until the water runs clear. Dry the fabric.

Protocol 2: Assessment of Color Fastness to Washing (Adapted from ISO 105-C06)

  • Specimen Preparation: Prepare a composite specimen by sewing the dyed fabric sample (e.g., 100 mm x 40 mm) between two pieces of standard multifibre adjacent fabric.[4]

  • Procedure: a. Place the specimen in a stainless-steel container of a launder-ometer. b. Add the specified amount of standard soap solution and the required number of stainless-steel balls (e.g., 10). c. Treat for 30 minutes at a specified temperature (e.g., 40°C, 50°C, or 60°C).[4][5] d. Remove the specimen, rinse it thoroughly in water, and unfold it. e. Dry the specimen in air at a temperature not exceeding 60°C.[5]

  • Evaluation: Assess the change in color of the dyed sample and the degree of staining on the multifibre fabric using the standard Grey Scales.

Visualizations

G cluster_prep Preparation Phase cluster_dye Dyeing Phase cluster_post Post-Treatment Phase cluster_end Final Stage A Fabric Scouring & Bleaching C Dyeing (60°C, 45-60 min) A->C B Vat Liquor Preparation (Dye + NaOH + Na₂S₂O₄) B->C D Cold Rinse C->D E Oxidation (Air or H₂O₂) D->E F Soaping (≥95°C, 15-20 min) E->F G Final Rinse (Hot & Cold) F->G H Drying G->H G A Key Factors for High Color Fastness B Wash Fastness A->B C Rubbing Fastness A->C D Light Fastness A->D B1 Complete Oxidation B->B1 B2 Thorough Soaping (High Temp) B->B2 B3 Effective Rinsing B->B3 C1 Good Dye Penetration C->C1 C2 Vigorous Soaping C->C2 C3 Optimized Dye Concentration C->C3 D1 Dye Chemical Structure (Inherent) D->D1 D2 Sufficient Dyeing Depth D->D2 D3 Use of UV Absorbers D->D3

References

Technical Support Center: C.I. Vat Blue 22 Dyeing Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the application of C.I. Vat Blue 22. The information is structured to address specific experimental challenges and optimize dyeing parameters for consistent and high-quality results.

Troubleshooting Guide

This section addresses common problems encountered during the vat dyeing process with this compound, offering potential causes and actionable remedies.

Problem Potential Causes Recommended Solutions
No or Poor Coloration Incomplete Reduction (Vatting): The water-insoluble dye has not been fully converted to its soluble leuco form.[1] This is a primary cause of dyeing failure.- Ensure the reducing agent (sodium hydrosulphite) is fresh and active. Its efficiency decreases in the presence of air.[2] - Verify the correct concentration of both sodium hydrosulphite and sodium hydroxide (B78521).[3] - Maintain the recommended vatting temperature (typically 50-60°C for this dye class) and time to ensure complete reduction.[4]
Improper Alkali Preparation: Caustic soda (NaOH) solution was not freshly prepared or prepared at the wrong temperature, leading to insufficient reduction.[1]- Always use a freshly prepared caustic soda solution. For lab-scale work, dissolve NaOH in hot water (approx. 60°C) before adding to the dye paste.[1]
Uneven Dyeing / Splotchy or Patchy Color Inadequate Fabric Preparation: Residual oils, waxes, or sizing agents on the fabric act as a resist, preventing even dye penetration.[5][6]- Ensure the substrate has undergone thorough scouring and bleaching to remove all impurities and achieve uniform absorbency.[6][7]
Rapid Dye Addition/Strike: The initial rate of dyeing is too fast, causing the dye to fix on the surface before it can penetrate and level.[2]- Employ a controlled, metered addition of the reduced dye solution to the dyebath.[2] - Consider a pre-pigmentation process where the fabric is impregnated with the insoluble dye first, followed by reduction.[8]
Incorrect Temperature Control: Dyeing at a temperature that is too low or too high can affect the rate of dye diffusion and migration.[1]- Maintain a consistent and optimal dyeing temperature. For many vat dyes, this is between 60°C and 80°C.[9] Temperatures above this range can sometimes lead to over-reduction.[2][9]
Fabric Movement Issues: If the material floats or does not move freely in the dyebath, it can lead to uneven contact with the dye liquor.[5]- Use weights or appropriate machinery to keep the fabric fully submerged and in constant, gentle motion within the dyebath.[5]
Poor Color Fastness (Washing/Rubbing) Incomplete Oxidation: The soluble leuco dye inside the fiber has not fully converted back to its insoluble pigment form.[1]- Ensure thorough oxidation by allowing adequate exposure to air or by using an oxidizing agent like hydrogen peroxide or sodium perborate.[10] - Control the pH during oxidation to an optimal range of 7.5-8.5.[2][11]
Neglecting the Soaping Step: Unfixed dye particles remaining on the fiber surface can lead to poor rubbing fastness (crocking) and can stain other fabrics during washing.[1][12]- Perform a thorough soaping treatment at or near boiling temperature.[2][10] This crucial step removes surface dye and helps crystallize the dye molecules within the fiber, significantly improving fastness properties.[2][12]
Shade is Duller or Different than Standard Over-reduction: Excessive reducing agent or high temperatures can chemically alter the dye molecule, leading to a different shade.[2]- Use the recommended concentration of sodium hydrosulphite. Avoid significant excess.[13] - Prevent over-reduction in sensitive dyes by adding an inhibitor like sodium nitrite (B80452) to the dyebath.[2]
Incorrect pH during Rinsing/Oxidation: Rinsing at a very high pH and temperature before oxidation can dull the shade.[2][11] A pH below 7.5 during oxidation can form the acid leuco form, which is difficult to oxidize correctly.[2][11]- Rinse thoroughly at a lower temperature with the bath pH adjusted to 7 before proceeding to oxidation.[2] - Maintain the oxidation bath pH between 7.5 and 8.5 for optimal results.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of vat dyeing?

A1: Vat dyeing is a multi-step process for applying water-insoluble dyes, like this compound, to cellulosic fibers such as cotton.[14][15] The core principle involves:

  • Vatting (Reduction): The insoluble dye pigment is converted into a water-soluble "leuco" form using a reducing agent (typically sodium hydrosulphite) in an alkaline solution (caustic soda).[10][15]

  • Dyeing (Absorption): The fiber is immersed in the leuco-dye solution, which has an affinity for the fiber and diffuses into its structure.[10]

  • Oxidation: The fabric is removed from the bath and exposed to air or a chemical oxidizing agent. This converts the soluble leuco dye back into the original insoluble pigment, trapping it inside the fiber.[10][14]

  • Soaping: The dyed fabric is boiled in a detergent solution to remove loose dye from the surface and stabilize the final shade, which enhances fastness properties.[10][12]

Q2: How do I prepare the dyebath for this compound?

A2: A typical lab-scale procedure involves creating a stock vat. First, paste the dye powder with a small amount of warm water and a wetting agent.[4] In a separate vessel, prepare the required volume of water at the vatting temperature (e.g., 50-60°C). Add the pre-dissolved caustic soda, followed by the dye paste. Finally, sprinkle in the sodium hydrosulphite and stir gently until the solution changes color, indicating reduction is complete (typically 15-20 minutes).[4] This reduced stock solution is then added to the main dyebath.

Q3: What are the optimal concentrations for sodium hydrosulphite and sodium hydroxide?

A3: The exact concentrations depend on the depth of shade, liquor ratio, and specific dye classification.[4][8] Vat dyes are often grouped by their application requirements (e.g., IK, IW, IN classes).[2][8] For a typical medium-depth shade, concentrations can range from 3-6 g/L for sodium hydroxide and 3-6 g/L for sodium hydrosulphite. However, it is critical to consult the dye manufacturer's specific recommendations. Insufficient alkali can prevent the leuco dye from dissolving properly, while too little reducing agent will result in incomplete vatting.

Q4: What is the purpose of the final soaping stage?

A4: The soaping stage is critical for achieving the highest fastness properties. Its purposes are twofold: 1) It removes any loose, unfixed dye particles from the surface of the fibers that were not washed off during rinsing.[1][10] 2) The treatment, typically done at a boil, causes the dye molecules trapped inside the fiber to aggregate and form larger, more stable crystals.[2][12] This process can slightly alter the final shade to its true tone and significantly improves wash, rub, and light fastness.[2]

Experimental Protocols & Visualizations

Standard Vat Dyeing Workflow

The entire process, from insoluble pigment to a fast-dyed fabric, follows a precise sequence of chemical and physical steps.

DyeingWorkflow DyePaste 1. Prepare Dye Paste (Dye + Water) Vatting 2. Vatting (Reduction) (Add NaOH + Na₂S₂O₄) DyePaste->Vatting Dyeing 3. Dyeing (Immerse Fabric) Vatting->Dyeing Oxidation 4. Oxidation (Air or H₂O₂) Dyeing->Oxidation Rinsing 5. Rinsing Oxidation->Rinsing Leuco-dye -> Insoluble dye Soaping 6. Soaping (Boil with Detergent) Rinsing->Soaping FinalRinse 7. Final Rinse & Dry Soaping->FinalRinse

Caption: Standard experimental workflow for the vat dyeing process.

Chemical Transformation in Vat Dyeing

The core of vat dyeing is a reversible redox reaction. The insoluble quinone structures in the dye are reduced to a soluble hydroquinone (B1673460) (leuco) form and then oxidized back.

ChemicalTransformation cluster_fiber Inside Textile Fiber InsolubleDye Insoluble Vat Dye (Pigment Form, >C=O) SolubleDye Soluble Leuco-Vat Dye (Anionic Form, >C-O⁻Na⁺) InsolubleDye->SolubleDye Reduction (+ Na₂S₂O₄, NaOH) FixedDye Insoluble Vat Dye (Trapped in Fiber) SolubleDye->FixedDye Oxidation (Air or H₂O₂) SolubleDye->FixedDye Absorption & Diffusion

Caption: Core chemical transformations during the vat dyeing process.

Troubleshooting Logic for Uneven Dyeing

When faced with uneven results, a logical diagnostic approach can quickly identify the root cause.

Troubleshooting Problem Problem: Uneven Dyeing Cause1 Fabric Preparation Issue? Problem->Cause1 Cause2 Dyeing Process Issue? Problem->Cause2 Cause3 Chemical Issue? Problem->Cause3 Cause1->Cause2 Sol1 Remedy: Ensure thorough Scouring & Bleaching Cause1->Sol1 Yes Cause2->Cause3 Sol2 Remedy: Control Temperature & Ensure Fabric Movement Cause2->Sol2 Yes Sol3 Remedy: Check Chemical Purity, Concentration & Vatting Cause3->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting uneven dyeing results.

References

Overcoming aggregation of C.I. Vat Blue 22 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome the aggregation of C.I. Vat Blue 22 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound, also known as C.I. 59820, is a violanthrone-based vat dye. Its molecular formula is C₃₄H₁₂Cl₄O₂. Like other vat dyes, it is a large, planar, aromatic molecule that is insoluble in water in its oxidized pigment form.[1] Aggregation in solution is primarily driven by strong intermolecular forces such as π-π stacking and van der Waals forces between the dye molecules.[1] In aqueous solutions, hydrophobic interactions also cause the dye molecules to cluster together to minimize contact with water.[1]

Q2: What is the "leuco" form of this compound and why is it important?

To be used in solution, the insoluble pigment form of this compound must be chemically reduced in an alkaline medium (a process called "vatting") to its water-soluble "leuco" form.[1][2] This soluble form has an affinity for substrates like cellulosic fibers.[3] The process is reversible; after application, the leuco dye is oxidized back to its insoluble, colored pigment form.[2][4] Proper and complete reduction to the leuco form is critical for preventing aggregation and achieving a stable solution.[5]

Q3: How does aggregation of this compound impact experimental results?

Aggregation can lead to several significant problems in experimental settings:

  • Inconsistent Results: Aggregated particles can cause uneven color distribution in dyeing or staining applications, leading to splotchy outcomes.[1][3]

  • Reduced Reaction Rates: The formation of large aggregates can slow the diffusion of dye molecules, affecting the kinetics of processes that require the dye to be in a monomeric state.[1]

  • Altered Spectroscopic Properties: Aggregation changes the electronic interactions between dye molecules, which alters the UV-Vis absorption spectrum and can interfere with quantitative measurements.[1]

  • Precipitation: In severe cases, extensive aggregation can lead to the dye precipitating out of solution.[1]

Q4: What is the role of a dispersing agent in preventing aggregation?

Dispersing agents are crucial additives that help stabilize dye particles in a solution.[6][7] They work by adsorbing onto the surface of the dye particles, creating a protective layer that prevents them from clumping together through steric or electrostatic repulsion.[7][8] This ensures a uniform and fine distribution of the dye, which is essential for consistent and reliable experimental results.[6][9] Anionic surfactants like diffusing agent NNO are commonly used for this purpose.[10]

Troubleshooting Guide: Overcoming Aggregation

This section addresses common problems encountered when working with this compound solutions.

Problem 1: The dye powder is not dissolving properly and forms clumps.
Possible CauseRecommended Solution
Incomplete Wetting The hydrophobic dye powder repels water, leading to poor initial dispersion.
Incorrect Mixing Order Adding the dye directly to a large volume of solvent can promote clumping.
Low-Quality Reagents Impurities in water or solvents can interfere with dissolution.[1]

Solution: Ensure the dye is properly pasted before full dissolution. A recommended pre-treatment is to form a paste by mixing the dye powder with a small amount of a wetting agent (e.g., a non-ionic surfactant) and warm deionized water (40–50°C) before adding it to the main solution.[3][9]

Problem 2: The solution appears cloudy or contains visible particles after reduction.
Possible CauseRecommended Solution
Incomplete Reduction (Vatting) Insufficient reducing agent (e.g., sodium hydrosulfite) or alkali (e.g., sodium hydroxide) fails to convert the pigment to its soluble leuco form.[5][11]
Incorrect Temperature or pH The reduction process is sensitive to temperature and pH. Optimal conditions are typically 50-60°C and a pH above 11.[1][12]
Precipitation of Leuco Dye High dye concentration or the presence of hard water ions can cause the leuco form to precipitate.[3]

Solution: Optimize the vatting process. Ensure that the alkali (caustic soda) is freshly prepared and that the temperature is maintained.[5] Use softened or deionized water to avoid interference from mineral ions.[3] If the problem persists, consider adding a suitable dispersing agent to stabilize the leuco dye.[9]

Problem 3: The solution is initially clear but forms aggregates or precipitates over time.
Possible CauseRecommended Solution
Premature Oxidation Exposure to atmospheric oxygen can convert the soluble leuco dye back to its insoluble pigment form.[3]
Instability of Dispersant Some dispersing agents may lose effectiveness at high temperatures or over extended periods.[10]
Incompatible Additives Other chemicals or solvents in the solution may be destabilizing the dye.

Solution: For storage or prolonged experiments, keep the leuco dye solution under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] Select a dispersing agent with good thermal stability if working at elevated temperatures.[10] Always conduct compatibility tests before adding new components to the solution.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound (Leuco Form)

This protocol describes the standard method for preparing a stable solution of this compound in its soluble leuco form.

Materials:

  • This compound powder

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (e.g., Dispersant NNO)

  • Deionized water

  • Nitrogen gas (optional)

Procedure:

  • Prepare Alkaline Solution: In a beaker, dissolve the required amount of sodium hydroxide in deionized water to achieve a pH > 11. For oxygen-sensitive applications, deaerate the water by bubbling with nitrogen gas for 15-20 minutes.[1]

  • Paste Formation: In a separate container, create a smooth paste of the this compound powder with a small amount of dispersing agent and warm (40-50°C) deionized water.[9]

  • Vatting (Reduction): Gently warm the alkaline solution to 50-60°C.[1] Slowly add the sodium hydrosulfite, stirring until fully dissolved.

  • Combine: Slowly add the dye paste to the alkaline reducing solution with constant, gentle stirring.[1]

  • Incubation: Cover the beaker and maintain the temperature at 50-60°C for 15-30 minutes to ensure complete reduction. The solution's color will change, indicating the formation of the soluble leuco dye.[1]

  • Use/Storage: The resulting solution should be used promptly. If storage is necessary, keep it in a sealed container under an inert atmosphere.[1]

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

This protocol outlines how to use UV-Vis spectroscopy to detect and quantify the aggregation of this compound.

Procedure:

  • Obtain Monomer Spectrum: Prepare a very dilute solution of the this compound leuco form, where aggregation is minimal. Measure its UV-Vis absorption spectrum. This will serve as the reference for the monomeric state.[1]

  • Measure Sample Spectra: Prepare a series of solutions with increasing concentrations of the dye.

  • Analyze Spectra: Measure the absorption spectrum for each solution. Compare the spectra of the more concentrated solutions to the monomer spectrum. A shift in the absorption maxima, changes in peak shape, or the appearance of new bands can indicate the formation of aggregates.[1]

Visual Guides

Workflow for Preventing Aggregation

This diagram illustrates the key decision points and steps to mitigate the aggregation of this compound.

G Troubleshooting Workflow for this compound Aggregation start Start: Aggregation Observed check_reduction Is the vatting (reduction) process complete? start->check_reduction check_dispersant Is a suitable dispersing agent being used? check_reduction->check_dispersant Yes action_reduction Action: Ensure complete reduction of the dye. check_reduction->action_reduction No check_conditions Are temperature and pH optimized and stable? check_dispersant->check_conditions Yes action_dispersant Action: Incorporate a suitable dispersing agent. check_dispersant->action_dispersant No check_purity Are reagents and solvents of high purity? check_conditions->check_purity Yes action_conditions Action: Calibrate instruments and optimize temp/pH. check_conditions->action_conditions No action_purity Action: Use high-purity reagents and DI water. check_purity->action_purity No end_success Result: Stable Solution check_purity->end_success Yes action_reduction->check_reduction action_dispersant->check_dispersant action_conditions->check_conditions action_purity->check_purity

Caption: Troubleshooting workflow for this compound aggregation.

Vat Dye Solubilization Pathway

This diagram shows the chemical transformation of an insoluble vat dye into its soluble leuco form.

G Vat Dye Solubilization Pathway cluster_solution In Solution cluster_substrate On/In Substrate A Insoluble Vat Dye (Pigment Form, Aggregated) process1 + Reducing Agent (e.g., Na₂S₂O₄) + Alkali (e.g., NaOH) (Vatting) A->process1 B Soluble Leuco-Vat Dye (Monomeric, Dissolved) process2 + Oxidizing Agent (e.g., Air, H₂O₂) (Oxidation) B->process2 C Insoluble Vat Dye (Pigment Form, Fixed) process1->B process2->C

Caption: General pathway for vat dye solubilization and application.

References

Technical Support Center: Minimizing Wastewater from C.I. Vat Blue 22 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing wastewater generated during the dyeing process with C.I. Vat Blue 22. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various wastewater reduction and treatment techniques.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dyeing and offers potential solutions to mitigate wastewater generation.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
VB22-T01Poor Color Yield or Uneven Dyeing - Incomplete reduction of the vat dye. - Incorrect vatting temperature. - Imbalance in alkali and reducing agent concentrations. - Premature oxidation of the leuco-vat dye.- Ensure the reducing agent (e.g., sodium hydrosulfite) is fresh and used in the correct concentration. - Maintain the vatting temperature between 50-60°C.[1] - Strictly follow the recommended concentrations for sodium hydroxide (B78521) and sodium hydrosulfite based on the desired shade depth.[1] - Keep the dye bath covered and the fabric fully submerged to prevent contact with air.[2]
VB22-T02Shade Variation Between Batches - Inconsistency in chemical dosing. - Fluctuations in dyeing temperature and time. - Variations in fabric preparation (e.g., scouring, bleaching).- Utilize automated dosing systems for precise chemical addition. - Regularly calibrate temperature sensors and timers on dyeing equipment. - Ensure consistent and thorough pre-treatment of all fabric batches to guarantee uniform absorbency.[3]
VB22-T03Staining or Spotting on Fabric - Precipitation of the dye in the bath. - Inadequate dissolution of the dye powder. - Presence of impurities in the water.- Ensure the dye is properly pasted with a wetting agent and ethanol (B145695) before adding to the main bath.[4] - Use a suitable dispersing agent in the dye bath formulation. - Use demineralized or softened water to avoid interference from metal ions.
VB22-T04High Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in Effluent - Excessive use of conventional reducing agents like sodium hydrosulfite, which decompose into sulfate (B86663) and sulfite.[5] - High concentration of residual dye and auxiliary chemicals in the wastewater.- Switch to eco-friendly reducing agents such as electrochemical reduction or natural alternatives (e.g., glucose-based systems).[4] These methods can significantly lower the chemical load in the wastewater. - Optimize the dyeing recipe to minimize the use of auxiliary chemicals.
VB22-T05Excessive Water Consumption - Multiple rinsing steps are required to remove unfixed dye and residual chemicals.- Implement water-saving techniques like counter-current rinsing.[4] - Treat and reuse rinse water using membrane filtration (nanofiltration or reverse osmosis) or advanced oxidation processes.[6][7]
VB22-T06Poor Rubbing and Wash Fastness - Incomplete removal of loose dye from the fabric surface. - Insufficient oxidation of the dye within the fibers.- Ensure a thorough soaping step at or near boiling temperature to remove unfixed dye.[1] - Allow for adequate air oxidation or use a chemical oxidizing agent like hydrogen peroxide to fully convert the leuco-dye back to its insoluble form.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of wastewater in the this compound dyeing process?

A1: The main sources of wastewater are the residual dye bath after the dyeing cycle and the subsequent rinsing and soaping steps. These effluents contain unfixed dye, reducing agents (like sodium hydrosulfite), alkalis (such as sodium hydroxide), and other auxiliary chemicals.[4][8]

Q2: What are the main environmental concerns associated with traditional this compound dyeing?

A2: Traditional vat dyeing poses several environmental challenges, including high consumption of water and energy, and the discharge of high pH effluent with a significant chemical load.[4] The use of sodium hydrosulfite contributes to high levels of sulfate in the wastewater.[5]

Q3: What are some eco-friendly alternatives to sodium hydrosulfite for the reduction of this compound?

A3: Greener alternatives to sodium hydrosulfite are gaining traction. These include:

  • Electrochemical Reduction: This method uses an electric current to reduce the vat dye, replacing chemical reducing agents with electrons and allowing for salt-free dyeing.[4][9][10]

  • Natural Reducing Agents: Research has shown that extracts from plants and fruits can act as effective organic reducing agents.[4]

  • Glucose-Based Systems: These are biodegradable and produce less sulfur-based waste.[4]

Q4: How can I determine if the vatting process for this compound is complete?

A4: A successful vatting process is indicated by a distinct color change. The insoluble blue dye transforms into a soluble leuco form, which is often a clear, yellowish-green or amber solution.[1] A spot test on filter paper can be performed; the spot should re-oxidize to the original blue color upon exposure to air.[1]

Q5: What is the importance of the final soaping step?

A5: The final soaping, typically conducted at a high temperature, is crucial for removing any unfixed dye from the fiber surface, which significantly improves rubbing fastness. It also aids in the crystallization of dye molecules within the fiber, leading to the final, stable shade.[1]

Q6: Can the wastewater from this compound dyeing be reused?

A6: Yes, with appropriate treatment, the wastewater can be reused. Membrane filtration technologies like nanofiltration and reverse osmosis can produce high-quality effluent suitable for reuse in the dyeing process, which can also help in the recovery of salts.[6][7] Advanced oxidation processes are also effective in decolorizing the effluent for reuse.[11]

Data Presentation

Table 1: Comparison of Ecological Parameters: Vat Dyes vs. Reactive Dyes
ParameterVat DyesReactive DyesReference(s)
Water Consumption LowerHigher[12]
Salt Consumption Low to NoneHigh[12]
Energy Consumption Higher (due to higher temperatures)Lower[12]
Dye Fixation Rate 80-95%50-90%[12]
Effluent Color LowerHigher (due to hydrolysis)[12]
Total Dissolved Solids (TDS) in Effluent LowerHigher[12]
Table 2: Performance of Various Wastewater Treatment Methods for Vat Dye Effluents
Treatment MethodCOD Removal EfficiencyColor Removal EfficiencyKey AdvantagesReference(s)
Coagulation-Flocculation 84.2% (with poly aluminum iron (II) magnesium)95.7% (with poly aluminum iron (II) magnesium)Effective for color and suspended solids removal.
Adsorption (Activated Carbon) 74.9%77.1%High efficiency for a broad range of dyes.
Ozonation Variable (dependent on conditions)Good for hydrophilic dyes, less so for hydrophobic vat dyes.No sludge production.
Membrane Filtration (UF-RO) >99%>98%High-quality effluent, potential for water and salt reuse.[6]
Electrochemical Oxidation Up to 90.57%~88%Effective for a wide range of dyes, no sludge.[13]
Biodegradation (Pseudomonas aeruginosa) -Up to 97% (for Vat Blue 4)Eco-friendly, low operational cost.[5]

Experimental Protocols

Protocol 1: Conventional Vat Dyeing of Cotton with this compound

This protocol is a general procedure and may require optimization.

  • Preparation of Dye Paste:

    • Accurately weigh the required amount of this compound powder (e.g., 2% on weight of fabric).

    • Add a small amount of a wetting agent and ethanol.[4]

    • Stir with a glass rod to form a uniform paste.[4]

  • Preparation of Alkali Solution:

    • Heat the required volume of deionized water to 60°C.

    • Dissolve the required amount of sodium hydroxide (caustic soda) completely. For a medium shade, a concentration of 5.0 - 7.0 g/L is a good starting point.[1]

  • Vatting (Pre-reduction):

    • Pour the hot alkali solution into the dye paste.

    • Add the required amount of sodium hydrosulfite (e.g., 5.0 - 8.0 g/L for a medium shade).[1] Stir gently.

    • Place the container in a 60°C water bath for 10-15 minutes to allow for complete reduction to the leuco form.[2][4] The solution will change color.

  • Dyeing:

    • Transfer the reduced dye solution to the dye bath containing the remaining volume of water at 60°C.

    • Introduce the pre-wetted cotton fabric into the dye bath.

    • Raise the temperature to 70-80°C and maintain for 45-60 minutes, ensuring the fabric is fully submerged and agitated.

  • Rinsing:

    • Remove the fabric from the dye bath and rinse with cold water to remove excess alkali and reducing agent.[3]

  • Oxidation:

    • Expose the fabric to air for 10-20 minutes or treat it in a fresh bath with an oxidizing agent (e.g., 1-2 ml/L hydrogen peroxide) for 10 minutes.[1] The original blue color will develop.

  • Soaping:

    • Wash the fabric in a bath with a non-ionic detergent at 90-95°C for 15 minutes to remove loose dye and improve fastness.[1]

  • Final Rinsing:

    • Rinse the fabric thoroughly with hot and then cold water until the water runs clear.

Protocol 2: Electrochemical Reduction of this compound (Indirect Method)

This is an advanced, eco-friendly alternative to conventional chemical reduction.

  • Materials and Equipment:

    • Electrochemical cell (divided or undivided).

    • Cathode (e.g., carbon felt) and Anode.

    • Power supply (potentiostat/galvanostat).

    • Redox mediator (e.g., iron(III)-triethanolamine complex).[14]

    • Dyeing vessel with circulation pump.

  • Procedure:

    • Catholyte Preparation: In the cathodic compartment of the cell, prepare a solution of the iron-triethanolamine complex and a supporting electrolyte.[9]

    • Dye Bath Preparation: In a separate vessel, disperse this compound in an alkaline solution.

    • Electrochemical Reduction: Circulate the dye bath through the cathodic compartment. Apply a constant potential in the range of -800 to -1000 mV to reduce the Fe(III) complex to Fe(II), which in turn reduces the vat dye.[9] Monitor the redox potential of the dye bath until it stabilizes, indicating complete reduction of the dye.

    • Dyeing: Introduce the pre-wetted cotton fabric into the dyeing vessel and continue circulation. Maintain the temperature at approximately 60°C for 60 minutes.[9]

    • Oxidation and After-treatment: Follow steps 5-8 from Protocol 1.

Protocol 3: Wastewater Treatment using Membrane Filtration (Nanofiltration)

This protocol outlines a general procedure for treating the effluent from the dyeing process.

  • Pre-treatment:

    • Adjust the pH of the collected effluent to a neutral range if necessary.

    • Perform a pre-filtration step (e.g., microfiltration) to remove any suspended solids that could foul the nanofiltration membrane.[15]

  • Nanofiltration:

    • Use a cross-flow nanofiltration unit equipped with a suitable membrane.

    • Operate the system at a constant pressure (e.g., 15 bar) and temperature.[6]

    • Collect the permeate (treated water) and the retentate (concentrated waste).

  • Analysis:

    • Measure the Chemical Oxygen Demand (COD), color (absorbance at the dye's λmax), and Total Dissolved Solids (TDS) of the permeate to determine the removal efficiency.[6]

    • The permeate can be reused in subsequent dyeing or rinsing steps, reducing overall water consumption.

Visualizations

Diagram 1: Standard Vat Dyeing Workflow

VatDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing cluster_output Outputs A Weigh Dye & Fabric B Prepare Dye Paste A->B C Prepare Alkali & Reducing Solutions B->C D Vatting (Reduction) 60°C, 10-15 min C->D E Dyeing 70-80°C, 45-60 min D->E F Rinsing (Cold Water) E->F Wastewater Wastewater Effluent E->Wastewater G Oxidation (Air or Chemical) F->G F->Wastewater H Soaping 90-95°C, 15 min G->H I Final Rinsing H->I H->Wastewater J Drying I->J I->Wastewater DyedFabric Dyed Fabric J->DyedFabric

Caption: Workflow for the conventional vat dyeing process.

Diagram 2: Troubleshooting Logic for Poor Color Yield

TroubleshootingPoorColorYield Start Problem: Poor Color Yield CheckReduction Check Vatting Process Start->CheckReduction CheckTemp Verify Temperature (50-60°C) CheckReduction->CheckTemp Yes IncompleteReduction Incomplete Reduction CheckReduction->IncompleteReduction No CheckChemicals Verify Chemical Concentrations (Alkali & Reducer) CheckTemp->CheckChemicals Yes IncorrectTemp Incorrect Temperature CheckTemp->IncorrectTemp No CheckFabricPrep Assess Fabric Pre-treatment CheckChemicals->CheckFabricPrep Yes IncorrectConc Incorrect Concentrations CheckChemicals->IncorrectConc No PoorAbsorbency Poor Fabric Absorbency CheckFabricPrep->PoorAbsorbency No End Problem Likely Resolved CheckFabricPrep->End Yes Solution1 Use fresh reducing agent. Ensure proper vatting time. IncompleteReduction->Solution1 Solution2 Calibrate temperature controls. IncorrectTemp->Solution2 Solution3 Recalculate and re-weigh chemicals. Use automated dosing. IncorrectConc->Solution3 Solution4 Ensure thorough and uniform scouring and bleaching. PoorAbsorbency->Solution4

Caption: Logical workflow for troubleshooting poor color yield.

Diagram 3: Wastewater Minimization and Reuse Cycle

WastewaterMinimization DyeingProcess This compound Dyeing Process EffluentCollection Effluent Collection (Dye Bath & Rinse Water) DyeingProcess->EffluentCollection PreTreatment Pre-treatment (pH Neutralization, MF) EffluentCollection->PreTreatment MembraneFiltration Membrane Filtration (Nanofiltration / Reverse Osmosis) PreTreatment->MembraneFiltration TreatedWater High-Quality Treated Water MembraneFiltration->TreatedWater Concentrate Concentrated Waste (for disposal/further treatment) MembraneFiltration->Concentrate Reuse Reuse in Process (Rinsing or New Dye Bath) TreatedWater->Reuse Reuse->DyeingProcess Reduces Freshwater Intake

Caption: Closed-loop system for wastewater treatment and reuse.

References

Technical Support Center: Enhancing the Photostability of C.I. Vat Blue 22

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photostability of C.I. Vat Blue 22.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments to improve the photostability of this compound.

Issue 1: Rapid Fading of this compound Upon Light Exposure

Potential Cause Troubleshooting Step Expected Outcome
Photodegradation by Reactive Oxygen Species (ROS): The dye's molecular structure is being attacked by ROS generated during light exposure.[1]Incorporate an antioxidant or a singlet oxygen quencher into your formulation. Common examples include n-propyl gallate (nPG), ascorbic acid, or Trolox.A noticeable decrease in the rate of fading upon light exposure.
Incorrect pH of the Medium: The pH of the substrate or solution can influence the dye's stability.Buffer the medium to maintain a stable pH. The optimal pH will need to be determined empirically for your specific application.The dye exhibits improved stability under buffered conditions compared to unbuffered ones.
Presence of Photosensitizing Impurities: Impurities in the dye sample or the substrate may be accelerating photodegradation.Purify the this compound sample using appropriate chromatographic techniques. Ensure the substrate is clean and free of contaminants.A purified dye sample should exhibit inherently better photostability.

Issue 2: Inconsistent Photostability Results Between Experiments

Potential Cause Troubleshooting Step Expected Outcome
Variability in Light Source Intensity: Fluctuations in the light source's output can lead to inconsistent fading rates.Calibrate your light source regularly and use a radiometer to monitor and maintain consistent irradiance levels throughout the experiment.Consistent and reproducible fading data across different experimental runs.
Inconsistent Environmental Conditions: Variations in temperature and humidity can affect the rate of photodegradation.[1]Conduct experiments in a controlled environment chamber where temperature and humidity can be precisely maintained according to standards like ISO 105-B02.[2][3][4][5][6]Reduced variability in experimental results and more reliable data.
Non-uniform Application of the Dye: Uneven dye concentration on the substrate will lead to patchy and inconsistent fading.Ensure a uniform application of the dye solution by using standardized coating or dyeing procedures.A uniformly colored substrate that fades evenly upon light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism behind the photodegradation of this compound?

A1: this compound, a violanthrone-based vat dye, primarily degrades through photo-oxidative processes. Upon absorption of light, the dye molecule can become excited to a higher energy state. This excited dye can then interact with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These ROS can then attack the chromophoric structure of the dye, leading to the breakdown of the molecule and a loss of color.[1]

Q2: What are the standard methods for quantitatively assessing the photostability of this compound?

A2: The internationally recognized standard for testing the color fastness of textiles to light is ISO 105-B02.[2][3][4][5][6] This method involves exposing a dyed sample to a controlled artificial light source, typically a xenon arc lamp that simulates natural daylight, alongside a set of standardized blue wool references.[2][4] The photostability is then rated on a Blue Wool Scale from 1 (very poor) to 8 (excellent) by comparing the fading of the sample to that of the references.[1][4]

Q3: What classes of chemical additives can I explore to enhance the photostability of this compound?

A3: Several classes of chemical additives, often referred to as photostabilizers, can be investigated:

  • Antioxidants/Radical Scavengers: These compounds inhibit the degradation process by scavenging the harmful reactive oxygen species. Examples include hindered phenols, ascorbic acid, and n-propyl gallate.

  • UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye from photodegradation. Benzophenones and benzotriazoles are common examples.

  • Triplet State Quenchers: These can deactivate the excited triplet state of the dye molecule before it can generate ROS. Mercaptoethylamine (MEA) and β-mercaptoethanol (2-BME) are known triplet state quenchers.

Q4: Can the dyeing process itself affect the photostability of this compound?

A4: Yes, the vat dyeing process can significantly impact the final photostability of the dye. Over-reduction during the vatting process, where an excessive amount of reducing agent is used, can sometimes lead to a slight chemical modification of the dye molecule, potentially making it more susceptible to photodegradation. Ensuring optimal and controlled reduction and subsequent oxidation is crucial for achieving the best lightfastness properties.

Experimental Protocols

Protocol 1: Photostability Testing of this compound on a Textile Substrate (Based on ISO 105-B02)

1. Objective: To determine the color fastness to light of this compound on a textile substrate using a xenon arc lamp and blue wool references.

2. Materials:

  • Textile substrate dyed with this compound

  • Set of blue wool lightfastness standards (References 1-8)

  • Opaque cardboard or similar material for masking

  • Grey Scale for assessing change in color (ISO 105-A02)

  • Xenon arc fading lamp test apparatus

3. Procedure:

  • Cut a specimen of the dyed textile and a piece of each of the blue wool references to the dimensions required by the specimen holders of the xenon arc apparatus.
  • Partially cover each specimen and blue wool reference with an opaque mask.
  • Mount the specimens and references in the holders, ensuring they are at the specified distance from the lamp.
  • Operate the xenon arc lamp under the specified conditions of irradiance, temperature, and humidity as defined in ISO 105-B02 (e.g., Normal conditions: maximum black-standard temperature of 50°C).[6]
  • Periodically inspect the samples for fading.
  • The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale.
  • At this point, identify which of the blue wool references shows a similar degree of fading (contrast equal to grade 4 on the Grey Scale).
  • The lightfastness rating of the test specimen is the number of that blue wool reference.

Mandatory Visualizations

Photodegradation_Pathway Dye This compound (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption Degradation Degradation Products (Colorless) ExcitedDye->Dye Relaxation ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Energy Transfer ROS->Degradation Oxidation Oxygen Molecular Oxygen (O2) Light Light (hν)

Caption: General photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_assessment Assessment Prep Prepare Dyed Substrate and Blue Wool References Mask Partially Mask Samples Prep->Mask Mount Mount in Xenon Arc Apparatus Holders Mask->Mount Expose Expose to Xenon Arc Lamp (ISO 105-B02 Conditions) Mount->Expose Inspect Periodically Inspect for Fading Expose->Inspect Compare Compare Fading to Blue Wool References Inspect->Compare Rate Assign Blue Wool Scale Rating Compare->Rate Troubleshooting_Logic Start Rapid Fading Observed Cause1 Suspect ROS Involvement? Start->Cause1 Cause2 Inconsistent Results? Start->Cause2 Solution1 Add Antioxidant/ Quencher Cause1->Solution1 Yes Cause1->Cause2 No End Photostability Improved Solution1->End Solution2 Control Environmental Parameters (Light, Temp, Humidity) Cause2->Solution2 Yes Cause2->End No/Other Issue Solution2->End

References

C.I. Vat Blue 22 stripping and color correction methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Vat Blue 22

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work with this dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a vat dye of the violanthrone (B7798473) chemical class. Its molecular formula is C₃₄H₁₂Cl₄O₂. Vat dyes are known for being insoluble in water but can be made soluble through a reduction process for application to fibers.[1] this compound appears as a dark blue powder and is primarily used for dyeing cellulosic fibers like cotton, yielding a reddish-blue to a reddish-navy blue shade with high fastness properties. It can also be utilized in direct printing, color resist printing, discharge printing, and for dyeing silk.[2]

Q2: Why is my dyed fabric shade incorrect or uneven?

Shade inconsistency in vat dyeing is a common issue that can stem from several factors in the sensitive reduction-oxidation (redox) cycle.[3] Key variables to control include:

  • pH Levels: The ideal pH for the reduction and dyeing stage is typically between 11 and 12.[3]

  • Reducing Agent Concentration: Insufficient reducing agent (e.g., sodium hydrosulfite) leads to poor dye solubility and uneven penetration, while an excess can cause instability of the soluble leuco form.[3]

  • Temperature: Dyeing temperature should be precisely maintained, as fluctuations can lead to uneven dye fixation.[4]

  • Liquor Circulation: Inadequate circulation in the dye bath can create "dead zones," resulting in patchy shades.[3]

  • Oxidation: Incomplete or premature oxidation of the dye back to its insoluble form can result in off-shades and poor fastness.[4]

Q3: What is "stripping" in the context of vat dyes?

Stripping is a chemical process used to remove dye from a fabric.[1] This is necessary when a dyeing process results in defects such as an incorrect shade or uneven color, or when the fabric needs to be completely re-dyed to a different color.[1] For vat dyes, this typically involves converting the insoluble dye fixed within the fiber back into its soluble leuco form, allowing it to be washed out.

Q4: What are the primary methods for stripping this compound?

The main methods for stripping vat dyes, including this compound, are reductive and oxidative stripping.

  • Reductive Stripping: This is the most common and generally most effective method. It uses a strong reducing agent like sodium hydrosulfite or sodium formaldehyde (B43269) sulfoxylate (B1233899) in a hot, alkaline solution (using sodium hydroxide) to reduce the dye back to its soluble form.[5][6]

  • Oxidative Stripping: This method employs oxidizing agents such as sodium hypochlorite (B82951) or sodium chlorite (B76162) under acidic conditions.[5][7] This approach can be harsher on cellulosic fibers.

  • Combined Methods: For very deep shades or difficult-to-strip dyes, a reductive stripping process may be followed by an oxidative one to achieve more complete color removal.[7]

Q5: What safety precautions should be taken when working with stripping agents?

Handling stripping chemicals requires strict adherence to safety protocols.

  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

  • Avoid breathing in chemical dust or vapors.[8]

  • When preparing solutions, add chemicals to water slowly; never add water to chemicals.

  • Consult the Safety Data Sheet (SDS) for each chemical (e.g., sodium hydrosulfite, sodium hydroxide (B78521), sodium hypochlorite) for specific handling, storage, and emergency procedures.[8][9]

Troubleshooting Guides

Problem 1: Partial Shade Reduction (Color Correction)

Symptom: The dyed substrate is slightly too dark or off-shade, requiring a minor reduction in color depth without complete stripping.

Cause: Over-dyeing or minor process variations leading to a deeper shade than intended.

Solution: Mild Reductive Treatment

A partial strip can often be achieved by treating the fabric in a fresh, hot bath of sodium hydroxide and sodium hydrosulfite.[10] The key is to use shorter treatment times and potentially lower chemical concentrations than for a full strip to avoid removing too much color.

ParameterRecommended ValuePurpose
Sodium Hydrosulfite 3 - 6 g/LReducing agent to solubilize the dye.
Sodium Hydroxide (36°Bé) 5 - 10 mL/LProvides the necessary alkaline environment.
Temperature 70 - 80°CFacilitates the reduction reaction.
Time 15 - 30 minutesShorter duration for partial color removal.
Bath Ratio 1:30 - 1:40Ensures even treatment of the fabric.

After treatment, the fabric must be thoroughly rinsed and re-oxidized to assess the new shade. This process may need to be repeated with fresh baths for controlled, gradual lightening.[10]

Problem 2: Complete Dye Removal (Full Stripping)

Symptom: The dyed substrate has significant defects (e.g., streaks, patchiness) or needs to be re-dyed to a much lighter color, requiring the complete removal of this compound.

Cause: Major dyeing process errors or change of purpose for the dyed material.

Solution: Full Reductive Stripping

A full strip requires a more aggressive chemical treatment to remove as much dye as possible. The addition of a stripping assistant like polyvinylpyrrolidone (B124986) (PVP) is highly recommended to prevent the solubilized dye from re-depositing onto the fabric.[6][11]

ParameterRecommended ValuePurpose
Sodium Hydrosulfite 5 - 8 g/LStronger concentration for full reduction.[12]
Sodium Hydroxide (36°Bé) 12 - 15 mL/LEnsures high alkalinity for effective stripping.[12]
Stripping Assistant (e.g., PVP) 1 - 3 g/LActs as a dye-complexing carrier to prevent redeposition.[11]
Temperature 80 - 100°CHigher temperature for maximum stripping efficiency.[12]
Time 30 - 60 minutesLonger duration for complete dye removal.[12]
Bath Ratio 1:30 - 1:40Ensures even treatment.

For particularly stubborn cases, an oxidative after-treatment with sodium hypochlorite (for light colors) or sodium chlorite may be necessary.[7]

Experimental Protocols

Protocol 1: Standard Reductive Stripping of this compound

This protocol outlines a standard laboratory procedure for the complete stripping of this compound from a cotton substrate.

Materials:

  • Dyed cotton fabric

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Polyvinylpyrrolidone (PVP) (optional, but recommended)

  • Beaker or other suitable vessel

  • Heating plate with magnetic stirrer

  • Thermometer

  • Distilled water

Procedure:

  • Prepare the Stripping Bath: Fill a beaker with the required volume of distilled water to achieve a 1:40 liquor ratio (e.g., for a 5g fabric sample, use 200 mL of water).

  • Add Chemicals: While stirring, add Sodium Hydroxide (e.g., 15 mL/L) and PVP (e.g., 2 g/L) to the bath.

  • Heat the Bath: Heat the solution to the target temperature of 80-95°C.

  • Add Reducing Agent: Once the temperature is stable, carefully add the Sodium Hydrosulfite (e.g., 6 g/L). The solution is now active.

  • Immerse Fabric: Introduce the wet-out dyed fabric into the stripping bath. Ensure it is fully submerged.

  • Maintain Conditions: Cover the beaker to minimize air contact and maintain the temperature for 30-60 minutes with gentle agitation.

  • Rinse: After the treatment time, remove the fabric and immediately rinse thoroughly with hot water (approx. 70°C), followed by a cold water rinse until the water runs clear.

  • Oxidize & Dry: Allow the fabric to air-oxidize or treat with a mild hydrogen peroxide solution to neutralize any remaining reducing agent. Finally, dry the fabric.

Visualizations

Stripping_Workflow cluster_prep Preparation cluster_decision Decision cluster_process Process cluster_finish Finishing start Dyed Fabric with Defect assess Assess Defect Severity start->assess decision Correction Goal? assess->decision partial_strip Partial Stripping (Mild Reductive Bath) decision->partial_strip Minor Shade Correction full_strip Full Reductive Stripping (Strong Reductive Bath + PVP) decision->full_strip Complete Removal rinse Thorough Rinsing partial_strip->rinse oxidative_strip Optional Oxidative Treatment (e.g., Sodium Hypochlorite) full_strip->oxidative_strip If Needed oxidative_strip->rinse evaluate Evaluate Result rinse->evaluate

Caption: Workflow for this compound Stripping and Color Correction.

Reductive_Stripping_Process Dye_insoluble Vat Blue 22 (Insoluble Pigment) Dye_leuco Leuco-Vat Anion (Soluble) Dye_insoluble->Dye_leuco Reduction (NaOH + Na₂S₂O₄) High Temp Dye_solution Dye Washed Out Dye_leuco->Dye_solution Diffusion & Rinsing

Caption: Chemical logic of the reductive stripping process for vat dyes.

References

Effect of pH and temperature on C.I. Vat Blue 22 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Vat Blue 22. The information focuses on the critical effects of pH and temperature throughout the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reduction (vatting) of this compound?

A1: The reduction of this compound into its soluble leuco form requires a strongly alkaline environment. The pH of the vatting bath should be maintained in the range of 12 to 13.5.[1] This high pH is necessary to facilitate the action of the reducing agent, typically sodium hydrosulfite, and to convert the insoluble dye into its soluble sodium salt (leuco form).[2][3]

Q2: How does temperature affect the vatting process?

A2: Temperature plays a crucial role in both the rate of reduction and the stability of the reducing agent. For many vat dyes, including those in the same class as this compound, the initial vatting temperature is typically between 50°C and 80°C (122°F to 176°F).[4] Starting the process with hot water (around 60°C) is recommended for proper alkali preparation and to ensure an efficient reduction reaction.[5] However, excessively high temperatures can accelerate the decomposition of sodium hydrosulfite, especially in the presence of air, reducing its effectiveness.[3][6]

Q3: What are the ideal temperature and pH for the dyeing (exhaustion) phase with this compound?

A3: During the dyeing phase, where the soluble leuco dye diffuses into the fiber, temperature influences the rate of dye uptake and leveling.[7] For vat dyes requiring higher temperatures (like 'IN' type dyes), the dyeing temperature is often maintained around 60°C (140°F).[6][8] Starting the dyeing at a lower temperature and gradually raising it can promote levelness and penetration.[6] The pH should remain strongly alkaline (pH 12-13.5) throughout this stage to keep the dye in its soluble leuco form.[1]

Q4: What are the consequences of improper pH control during rinsing and oxidation?

A4: Improper pH control during these final stages can lead to significant dyeing faults.

  • Rinsing: Rinsing at a very high pH and/or high temperature before oxidation can strip the leuco dye from the fiber, leading to lower color strength and duller shades.[6] The ideal is to rinse thoroughly at a lower temperature with a rinsing bath pH value close to 7.[6]

  • Oxidation: During oxidation, the soluble leuco dye is converted back to its insoluble pigment form within the fiber. The optimal pH for oxidation is between 7.5 and 8.5.[6] A pH below 7.5 should be avoided as it can lead to the formation of the acid leuco form, which is difficult to oxidize and has poor affinity for the fiber.[6]

Q5: Why is the final soaping step necessary and what are the optimal conditions?

A5: The final soaping, typically carried out at or near boiling temperature, is a critical step to remove any loose dye from the fiber surface and to stabilize the final shade.[5][6] This process improves the overall fastness properties, particularly rubbing fastness, and helps the dye molecules to crystallize within the fiber, leading to a brighter, more stable color.[9]

Troubleshooting Guide

Problem Possible Cause (pH or Temperature Related) Recommended Solution
No or Poor Color Yield Incomplete Reduction: The pH of the vat may be too low, or the temperature may be insufficient for the reducing agent to work effectively.[5]Ensure the vatting pH is between 12 and 13.5.[1] Verify the vatting temperature is within the recommended range (e.g., 60°C) for the dye class.[5] Use freshly prepared caustic soda solution.[5]
Uneven Dyeing / Poor Levelness High Initial Dyeing Temperature: A high initial temperature can cause the dye to strike the fabric too quickly, leading to unevenness.[6]Begin the dyeing process at a lower temperature and gradually raise it to the target dyeing temperature. This allows for better diffusion and leveling of the dye.[6]
Dull or Incorrect Shade Over-reduction: Excessively high temperatures during dyeing can cause over-reduction of some vat dyes, resulting in a duller or altered shade.[6] Improper Oxidation pH: If the pH during oxidation is too low (below 7.5), the acid leuco form of the dye may develop, which does not oxidize correctly to the desired color.[6]Control the dyeing temperature carefully, avoiding excessively high temperatures. For oxidation, ensure the bath is buffered to a pH of 7.5-8.5.[6]
Poor Rubbing Fastness Insufficient Soaping: The final soaping step may have been skipped or performed at too low a temperature.Conduct a thorough soaping step at or near boiling temperature to remove all unfixed surface dye.[6][9]
Color Loss During Rinsing High pH and Temperature in Rinse Bath: Rinsing with hot, alkaline water before oxidation can remove the soluble leuco dye from the fibers.Rinse the dyed fabric thoroughly with cold water to lower the temperature and pH before proceeding to the oxidation step.[6]

Data Presentation: Recommended Process Parameters

The following tables provide a summary of the key quantitative parameters for a successful this compound dyeing process. Note that optimal values can vary based on the specific substrate, equipment, and desired shade depth.

Table 1: pH Control at Different Dyeing Stages

Dyeing Stage Recommended pH Range Purpose
Reduction (Vatting) 12.0 - 13.5Solubilization of dye into leuco form.[1]
Dyeing (Exhaustion) 12.0 - 13.5Maintain dye in soluble leuco form for fiber penetration.[1]
Rinsing (Pre-Oxidation) ~ 7.0Remove excess alkali and reducing agent without stripping dye.[6]
Oxidation 7.5 - 8.5Convert leuco dye back to insoluble pigment form.[6]
Soaping Neutral to slightly alkalineRemove loose dye and stabilize shade.

Table 2: Temperature Control at Different Dyeing Stages

Dyeing Stage Recommended Temperature Range (°C) Purpose
Reduction (Vatting) 50 - 80 °CEnsure complete and efficient reduction.[4]
Dyeing (Exhaustion) 60 - 80 °CPromote dye diffusion and penetration into the fiber.[10]
Rinsing (Pre-Oxidation) Low Temperature (Cold)Minimize removal of leuco dye from the fiber.[6]
Oxidation 50 - 60 °C (120 - 140 °F)Facilitate a faster and more complete oxidation.[6]
Soaping 90 - 100 °C (Boiling)Maximize removal of unfixed dye and crystallize the pigment.[9]

Experimental Protocols

Protocol: Investigating the Effect of pH and Temperature on this compound Dyeing of Cotton

This protocol outlines a laboratory-scale procedure for dyeing cotton fabric with this compound, focusing on the control of pH and temperature.

1. Materials and Reagents:

  • This compound dye powder

  • Scoured and bleached cotton fabric

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Acetic Acid (for pH adjustment)

  • Hydrogen Peroxide (H₂O₂) (as an oxidizing agent)

  • Non-ionic detergent

  • Deionized water

2. Vat Preparation (Reduction):

  • Prepare a dye paste by accurately weighing the required amount of this compound and mixing it with a small amount of water.

  • In a separate vessel, prepare the required volume of water and heat to the desired vatting temperature (e.g., 60°C).

  • Add the calculated amount of Sodium Hydroxide to the heated water and stir until dissolved. Check and adjust the pH to be within the 12.0-13.5 range.

  • Add the dye paste to the alkaline solution.

  • Carefully add the Sodium Hydrosulfite. Stir the solution gently until the dye is fully reduced, indicated by a change in color to the characteristic leuco form.

  • Maintain the temperature and allow the vat to stand for 10-15 minutes to ensure complete reduction.[9]

3. Dyeing Procedure:

  • Pre-wet the cotton fabric sample in water.

  • Introduce the pre-wetted fabric into the prepared dyebath. Ensure the fabric is fully submerged.

  • Maintain the dyeing temperature (e.g., start at 40°C and raise to 60°C over 20 minutes) for the duration of the dyeing process (typically 45-60 minutes).

  • Keep the fabric in gentle motion to ensure even dyeing.

4. Post-Dyeing Treatment:

  • Rinsing: Remove the fabric from the dyebath and rinse thoroughly with cold running water until the water runs clear. This removes excess alkali and reducing agent.

  • Oxidation: Prepare a fresh bath and add an oxidizing agent (e.g., 1-2 mL/L of Hydrogen Peroxide). Adjust the pH to 7.5-8.5 using acetic acid. Immerse the rinsed fabric in this bath for 10-15 minutes at 50-60°C. The original blue color will reappear as the dye oxidizes.

  • Soaping: Prepare a new bath containing 2 g/L of non-ionic detergent. Treat the oxidized fabric in this bath at boiling temperature (95-100°C) for 15-20 minutes.

  • Final Rinsing: Rinse the soaped fabric thoroughly, first with hot water and then with cold water.

  • Drying: Squeeze out excess water and dry the fabric.

Visualizations

VatDyeingWorkflow Start Start: Insoluble Vat Dye Pigment Vatting 1. Reduction (Vatting) - Add NaOH (pH 12-13.5) - Add Na₂S₂O₄ - Heat (60-80°C) Start->Vatting SolubleDye Soluble Leuco-Vat Dye (Anionic Form) Vatting->SolubleDye Dyeing 2. Dyeing - Immerse Fabric - Maintain Temp (60°C) - Maintain pH (12-13.5) SolubleDye->Dyeing DyedFabric Fabric with Adsorbed Leuco Dye Dyeing->DyedFabric Rinsing 3. Rinsing - Cold Water - Neutral pH DyedFabric->Rinsing Oxidation 4. Oxidation - Oxidizing Agent - pH 7.5-8.5 - Heat (50-60°C) Rinsing->Oxidation InsolubleInFabric Insoluble Dye Trapped in Fiber Oxidation->InsolubleInFabric Soaping 5. Soaping - Detergent - Boiling Temp (95-100°C) InsolubleInFabric->Soaping Finish End: Final Dyed Fabric (Stable Shade) Soaping->Finish

Caption: Experimental workflow for the vat dyeing process.

TroubleshootingTree Problem Dyeing Fault Observed PoorYield Poor Color Yield / Pale Shade Problem->PoorYield Type Uneven Uneven Dyeing Problem->Uneven Type WrongShade Incorrect Shade / Dull Color Problem->WrongShade Type CheckVatting Check Vatting Parameters PoorYield->CheckVatting CheckDyeing Check Dyeing Temp Profile Uneven->CheckDyeing CheckOxidation Check Oxidation pH WrongShade->CheckOxidation VatPH Is pH 12-13.5? CheckVatting->VatPH DyeingTemp Was Temp raised gradually? CheckDyeing->DyeingTemp OxidationPH Is pH 7.5-8.5? CheckOxidation->OxidationPH VatTemp Is Temp 60-80°C? VatPH->VatTemp Yes Solution1 Adjust NaOH concentration. Use fresh reducing agent. VatPH->Solution1 No Solution2 Adjust heating profile. VatTemp->Solution2 No Solution3 Start dyeing at a lower temp and ramp up slowly. DyeingTemp->Solution3 No Solution4 Buffer oxidation bath with acetic acid. OxidationPH->Solution4 No

Caption: Troubleshooting decision tree for common dyeing faults.

DyeStateRelationship cluster_conditions Process Conditions Pigment Insoluble Pigment Form (this compound) Leuco Soluble Leuco-Anion (Dyeing Form) Pigment->Leuco Reduction Leuco->Pigment Oxidation AcidLeuco Insoluble Acid-Leuco Form (Undesirable) Leuco->AcidLeuco Acidification Reduction Reduction (High pH, High Temp, Reducing Agent) Oxidation Oxidation (Neutral/Slightly Alkaline pH, Oxidizing Agent) LowPH Low pH (<7.5) during Oxidation/Rinsing

Caption: Relationship between pH, temperature, and dye state.

References

Technical Support Center: C.I. Vat Blue 22 Pigment Dispersion Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dispersion of C.I. Vat Blue 22. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during the dispersion process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the dispersion of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound dispersion has low color strength. What are the likely causes and how can I improve it?

A1: Low color strength is a common issue and can stem from several factors:

  • Inadequate Particle Size Reduction: The primary cause is often insufficient breaking down of pigment agglomerates. Smaller particles have a larger surface area, which leads to better light scattering and thus higher color strength.

  • Flocculation: Even if initially well-dispersed, particles can re-agglomerate into larger clusters, reducing color strength. This is often due to improper stabilization.

  • Incorrect Dispersant Choice or Concentration: The dispersant may not be effective for this compound, or the concentration may be too low or too high.

Solutions:

  • Optimize Milling Parameters: Increase milling time, use smaller grinding media, or adjust the pigment-to-media ratio.[1]

  • Evaluate Dispersant: Ensure you are using a suitable dispersant, such as a lignin (B12514952) sulfonic acid type, which is often recommended for vat dyes.[2] Experiment with a concentration range (e.g., 0.5% to 5% by weight of the pigment) to find the optimal dosage.[2]

  • Check for Flocculation: Observe the dispersion under a microscope. If flocculation is present, consider adding a stabilizing agent or re-evaluating your dispersant system.

Q2: The viscosity of my dispersion is too high. How can I reduce it?

A2: High viscosity can hinder processing and application. Potential causes include:

  • High Pigment Loading: The concentration of the pigment may be too high for the chosen vehicle and dispersant system.

  • Inefficient Wetting: If the pigment is not properly wetted, it can lead to a higher-than-expected viscosity.

  • Inappropriate Dispersant Concentration: An incorrect dispersant level can lead to either flocculation (too low) or bridging flocculation (too high), both of which can increase viscosity.

Solutions:

  • Adjust Pigment Concentration: Gradually reduce the pigment loading until a workable viscosity is achieved.

  • Improve Wetting: Incorporate a suitable wetting agent or surfactant to lower the surface tension between the pigment and the vehicle.

  • Optimize Dispersant Level: Create a ladder study of dispersant concentrations to identify the point of minimum viscosity.

Q3: My this compound dispersion is showing signs of settling and instability over time. What can I do to improve its shelf life?

A3: Settling is a result of gravitational forces acting on the pigment particles. The rate of settling is influenced by:

  • Large Particle Size: Larger particles settle more quickly.

  • Low Viscosity of the Medium: A less viscous continuous phase offers less resistance to particle movement.

  • Ineffective Stabilization: Poorly stabilized particles are more likely to agglomerate and settle.

Solutions:

  • Improve Dispersion Quality: Finer particles will remain suspended for longer. Re-evaluate your milling process to achieve a smaller average particle size.

  • Incorporate a Rheology Modifier: Add a suitable thickener or rheology modifier to increase the viscosity of the continuous phase and hinder particle settling.

  • Enhance Stabilization: Ensure your dispersant provides strong steric or electrostatic repulsion between particles. The addition of a protective colloid like methyl cellulose (B213188) during the grinding process has been shown to reduce migration and improve stability for vat dyes.[2]

Q4: How do I know if my this compound is properly dispersed?

A4: A well-dispersed pigment will exhibit the following characteristics:

  • High Color Strength and Gloss: The dispersion will appear vibrant and have a high gloss when drawn down as a thin film.

  • Low Viscosity at a Given Pigment Loading: An efficient dispersion will have a lower viscosity compared to a poorly dispersed one with the same formulation.

  • Good Stability: The dispersion will show minimal settling or separation over time.

  • Fine and Uniform Particle Size: Microscopic examination or particle size analysis will reveal a narrow distribution of fine particles.

Quantitative Data Summary

The following tables provide a summary of typical parameters and their target ranges for a well-optimized this compound dispersion. Note that these are general guidelines, and optimal values may vary depending on the specific application and formulation.

Table 1: Key Dispersion Parameters and Target Values

ParameterTarget Value/RangeMethod of Analysis
Particle Size (D50) < 500 nmDynamic Light Scattering (DLS) or Laser Diffraction
Viscosity Application-dependent (e.g., 200-1000 cP for certain coatings)Rotational Viscometer/Rheometer
Color Strength (K/S) Maximize relative to a standardSpectrophotometer
Zeta Potential > |30 mV| (for electrostatic stabilization)Electrophoretic Light Scattering

Table 2: Example Formulation Components for a this compound Aqueous Dispersion

ComponentFunctionTypical Concentration (% by weight)
This compound PigmentColorant10 - 30%[2]
WaterVehicle60 - 85%
Dispersing Agent (e.g., Sodium Lignin Sulfonate)Stabilization0.5 - 5% (based on pigment weight)[2]
Wetting Agent/SurfactantImproved Wetting0.1 - 1% (based on pigment weight)
DefoamerFoam ControlAs needed
Rheology ModifierAnti-settling/Viscosity ControlAs needed
BiocidePreservationAs needed

Experimental Protocols

This section outlines detailed methodologies for key experiments in the process optimization of this compound dispersion.

Protocol for this compound Dispersion using a Bead Mill
  • Premix Preparation: a. In a suitable vessel, combine the water, wetting agent, and dispersant. b. Stir the mixture until all components are fully dissolved. c. Gradually add the this compound pigment powder to the liquid while stirring at low speed to form a slurry. Continue mixing until the pigment is fully wetted. d. Add a defoamer if necessary.

  • Milling: a. Load the bead mill with the appropriate grinding media (e.g., 0.4-0.6 mm zirconium oxide beads).[1] b. Introduce the premix into the milling chamber. c. Set the desired milling parameters (e.g., agitator speed, temperature, and flow rate). d. Mill the dispersion for a predetermined time (e.g., 1-4 hours), taking samples at regular intervals to monitor particle size reduction.

  • Let-down: a. After milling, separate the dispersion from the grinding media. b. If required, add the remaining components of the formulation (e.g., rheology modifier, biocide) under gentle agitation.

Protocol for Particle Size Analysis
  • Sample Preparation: a. Dilute a small aliquot of the this compound dispersion with deionized water to the appropriate concentration for the particle size analyzer. The optimal concentration will depend on the instrument's specifications.

  • Measurement: a. Follow the instrument manufacturer's instructions to measure the particle size distribution. b. Record the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particles are smaller, respectively.

Protocol for Viscosity Measurement
  • Sample Preparation: a. Place a sufficient amount of the this compound dispersion into the measurement cup of a rotational viscometer or rheometer. b. Allow the sample to equilibrate to the desired measurement temperature.

  • Measurement: a. Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the rheological behavior of the dispersion. b. Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol for Color Strength (K/S) Evaluation
  • Sample Preparation: a. Prepare a let-down of the this compound dispersion in a white base (e.g., a white paint or a standardized white paste) at a specified ratio. b. Thoroughly mix the let-down to ensure uniform color distribution.

  • Drawdown: a. Apply a thin, uniform film of the tinted base onto a standardized chart using a drawdown bar of a specific thickness. b. Allow the drawdown to dry completely.

  • Measurement: a. Use a spectrophotometer to measure the reflectance of the dried film across the visible spectrum. b. Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance at the wavelength of maximum absorption.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process optimization of this compound pigment dispersion.

experimental_workflow cluster_preparation Preparation cluster_milling Dispersion cluster_analysis Quality Control cluster_optimization Optimization Loop Premix Premix Formulation (Vehicle, Dispersant, Wetting Agent) Pigment This compound Pigment Addition Premix->Pigment Low-speed mixing Milling Bead Milling Pigment->Milling PSA Particle Size Analysis Milling->PSA Viscosity Viscosity Measurement Milling->Viscosity Color Color Strength Evaluation Milling->Color Decision Parameters Met? PSA->Decision Viscosity->Decision Color->Decision Decision->Premix No - Adjust Formulation Decision->Milling No - Adjust Milling Parameters Final Final Dispersion Decision->Final Yes troubleshooting_workflow cluster_low_color Troubleshooting Low Color Strength cluster_high_viscosity Troubleshooting High Viscosity cluster_instability Troubleshooting Instability Start Dispersion Issue Identified LowColor Low Color Strength Start->LowColor HighViscosity High Viscosity Start->HighViscosity Instability Instability / Settling Start->Instability CheckParticleSize Particle Size > 500nm? LowColor->CheckParticleSize CheckPigmentLoading High Pigment Loading? HighViscosity->CheckPigmentLoading CheckParticleSize2 Large Particle Size? Instability->CheckParticleSize2 CheckFlocculation Flocculation Observed? CheckParticleSize->CheckFlocculation No OptimizeMilling Optimize Milling Parameters CheckParticleSize->OptimizeMilling Yes EvaluateDispersant Evaluate/Optimize Dispersant CheckFlocculation->EvaluateDispersant Yes FinalCheck1 Re-evaluate CheckFlocculation->FinalCheck1 No CheckWetting Poor Wetting Suspected? CheckPigmentLoading->CheckWetting No ReduceLoading Reduce Pigment Loading CheckPigmentLoading->ReduceLoading Yes AddWettingAgent Add/Optimize Wetting Agent CheckWetting->AddWettingAgent Yes EvaluateDispersant2 Evaluate/Optimize Dispersant CheckWetting->EvaluateDispersant2 No CheckViscosity Low Viscosity? CheckParticleSize2->CheckViscosity No OptimizeMilling2 Optimize Milling Parameters CheckParticleSize2->OptimizeMilling2 Yes AddRheologyModifier Add Rheology Modifier CheckViscosity->AddRheologyModifier Yes EvaluateStabilization Evaluate/Optimize Stabilization CheckViscosity->EvaluateStabilization No

References

Validation & Comparative

A Comparative Analysis of C.I. Vat Blue 22 and Other Vat Dyes for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a detailed comparative study of C.I. Vat Blue 22 against a selection of other commercially significant vat dyes: C.I. Vat Blue 4, C.I. Vat Blue 6, C.I. Vat Green 1, and C.I. Vat Yellow 33. This publication is intended for researchers, scientists, and textile industry professionals, providing objective performance data and standardized experimental protocols to aid in the selection of appropriate dyes for high-performance applications.

Vat dyes are prized in the textile industry for their exceptional fastness properties, making them a preferred choice for applications demanding high durability, such as workwear, military uniforms, and high-quality home textiles.[1][2] Their unique application process, involving a reduction and oxidation cycle, results in the dye molecule being mechanically trapped within the fiber, leading to superior resistance to washing, light, and chemical agents.[1][2]

Overview of Selected Vat Dyes

This compound is a violanthrone-based dye that produces a red-light blue to a navy blue shade and is suitable for dyeing cotton and silk fabrics. For this comparative study, it is benchmarked against other widely used vat dyes with different chromophoric structures, including the indanthrone-based C.I. Vat Blue 4 and C.I. Vat Blue 6, the violanthrone-based C.I. Vat Green 1, and the anthraquinone-based C.I. Vat Yellow 33.

Data Presentation: Physicochemical and Fastness Properties

The following table summarizes the key physicochemical and performance characteristics of the selected vat dyes. Fastness properties are rated on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for lightfastness (where 8 is the best).

Property This compound C.I. Vat Blue 4 C.I. Vat Blue 6 C.I. Vat Green 1 C.I. Vat Yellow 33
C.I. Number 5982069800[3][4]69825[5]59825[6]65429[7]
Chemical Class ViolanthroneIndanthrone[2][8]Indanthrone[9]ViolanthroneAnthraquinone[7]
Molecular Formula C₃₄H₁₂Cl₄O₂C₂₈H₁₄N₂O₄[3][4]C₂₈H₁₂Cl₂N₂O₄[5]C₃₆H₂₀O₄[6]C₅₄H₃₂N₄O₆[7][10]
Molecular Weight 594.27 g/mol 442.42 g/mol [3][4]511.31 g/mol [5]516.54 g/mol [6]832.86 g/mol [7]
Color Shade Red-light blue to navy blueBrilliant red-light blue[3][4]Brilliant blue[5][11]Brilliant green[6]Brilliant yellow[7]
Light Fastness 6-7[12]7-8[4][8][13]7-8[5][14]7-8[6]High
Wash Fastness 4-5 (Fading), 5 (Staining)[12]Excellent[8][13]5[14]4-5Good
Rubbing Fastness (Dry) Not SpecifiedVery Good (4/5)[8]Not SpecifiedGoodGood
Rubbing Fastness (Wet) Not SpecifiedNot SpecifiedNot SpecifiedGoodGood
Chlorine Bleach 4-5[12]Not resistant[4]3-4[14]4Not Specified
Ironing Fastness 4-5[12]Not Specified5[14]4-5Not Specified

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide.

Color Fastness to Washing (ISO 105-C06)

This test determines the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Sample Preparation: A 100 mm x 40 mm specimen of the dyed fabric is sewn along one of the shorter edges to a multi-fiber adjacent fabric of the same dimensions.[15]

  • Test Solution: A solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate (B1237305) in grade 3 water is prepared.[16]

  • Procedure: The composite specimen is placed in a stainless steel container with the test solution and a specified number of steel balls (e.g., 10 for A2S test).[15][16] The container is then agitated in a laundering apparatus (e.g., a Launder-Ometer) for a specified time and temperature (e.g., 40 minutes at 40°C for A2S test).[15][16]

  • Rinsing and Drying: After agitation, the specimen is removed, rinsed twice with grade 3 water, and then dried in an oven at a temperature not exceeding 60°C.[17]

  • Assessment: The change in color of the dyed specimen and the degree of staining on the multi-fiber adjacent fabric are assessed by comparing them with the grey scales under standardized lighting conditions.[15][16]

Color Fastness to Rubbing (AATCC Test Method 8-2016)

This method evaluates the amount of color transferred from a textile surface to another surface by rubbing.

  • Apparatus: A crockmeter is used for this test.[18]

  • Sample Preparation: A test specimen of at least 140 mm x 50 mm is conditioned at 21±1°C and 65±2% relative humidity for at least 4 hours before testing.

  • Dry Rubbing: A 50 mm x 50 mm square of standard white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The specimen is placed on the base of the crockmeter, and the rubbing finger is passed back and forth 10 times in 10 seconds with a downward force of 9 N.

  • Wet Rubbing: A fresh square of crocking cloth is wetted with deionized water to a 65±5% wet pick-up.[18][19] The rubbing procedure is the same as for dry rubbing.

  • Assessment: The amount of color transferred to the white crocking cloth is evaluated by comparing it with the Chromatic Transference Scale or the Gray Scale for Staining.[20]

Color Fastness to Light (ISO 105-B02)

This test measures the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: A xenon arc lamp apparatus is used as the light source.[21][22]

  • Sample Preparation: The test specimen is mounted on a card along with a set of blue wool lightfastness references.

  • Exposure: The specimen and references are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[23]

  • Assessment: The fading of the test specimen is assessed by comparing the change in its color to the change in color of the blue wool references.[24] The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.[24]

Visualization of the Vat Dyeing Process

The following diagram illustrates the fundamental workflow of the vat dyeing process, which is a key determinant of the performance characteristics of this class of dyes.

VatDyeingProcess Vat Dyeing Process Workflow cluster_preparation Preparation Phase cluster_dyeing Dyeing Phase cluster_fixation Fixation Phase VatDye Insoluble Vat Dye (Pigment Form) Vatting Vatting (Reduction) VatDye->Vatting ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) ReducingAgent->Vatting Alkali Alkali (e.g., Caustic Soda) Alkali->Vatting LeucoDye Soluble Leuco-Vat Dye (Anionic Form) Vatting->LeucoDye Solubilization Dyeing Dye Absorption & Diffusion LeucoDye->Dyeing Fabric Cellulosic Fabric (e.g., Cotton) Fabric->Dyeing DyedFabricLeuco Fabric with Absorbed Leuco Dye Dyeing->DyedFabricLeuco Penetration Oxidation Oxidation (Air or Chemical) DyedFabricLeuco->Oxidation Exposure to Oxidant DyedFabricFinal Fabric with Insoluble Dye Trapped Inside Oxidation->DyedFabricFinal Insolubilization Soaping Soaping (Removal of surface dye & crystallization) DyedFabricFinal->Soaping FinalProduct Final Dyed Fabric Soaping->FinalProduct Improved Fastness & Final Shade

Caption: Workflow of the vat dyeing process.

This guide provides a foundational comparison of this compound with other key vat dyes. The selection of a particular dye will ultimately depend on the specific performance requirements, desired shade, and economic considerations of the intended application. The provided experimental protocols offer a standardized basis for in-house comparative testing.

References

A Comparative Analysis of Vat and Reactive Dyes for Cotton Fiber Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed, objective comparison of vat dyes, with a focus on C.I. Vat Blue 22, and the broad class of reactive dyes for the coloration of cotton textiles. It is intended for researchers, scientists, and textile development professionals, offering a comprehensive overview of performance characteristics, application methodologies, and environmental considerations supported by experimental data.

Executive Summary

The selection of a dye class for cotton is a critical decision that impacts the final product's performance, cost, environmental footprint, and aesthetic qualities. Vat dyes and reactive dyes are two of the most important classes for cellulosic fibers, but they operate via fundamentally different mechanisms, resulting in distinct advantages and disadvantages.

Vat dyes , including this compound, are renowned for their exceptional all-around fastness properties.[1][2] They are water-insoluble pigments that are temporarily solubilized during the dyeing process and then mechanically trapped within the fiber, providing superior resistance to washing, light, and chemical agents like chlorine bleach.[1][3][4] This makes them the preferred choice for textiles requiring high durability, such as workwear, uniforms, and outdoor fabrics.[1][5] However, their application process is complex and energy-intensive, and they typically offer a more limited, muted color range compared to reactive dyes.[5][6]

Reactive dyes are prized for their brilliant, vibrant shades and a wide color palette.[6][7] They form a permanent, covalent chemical bond with the cotton fiber, resulting in excellent wash fastness.[8] The dyeing process is simpler and less energy-intensive than that for vat dyes.[1][9] Their primary drawbacks include high water and salt consumption during application and a significant environmental challenge due to dye hydrolysis, where a portion of the dye reacts with water and is discharged as colored effluent.[10] They also exhibit poor fastness to chlorine bleach.[4]

This guide will dissect these differences through a review of their dyeing mechanisms, a quantitative comparison of performance data, and an analysis of their respective application workflows and environmental impacts.

Dyeing Mechanisms and Application Principles

The fundamental difference in how these dyes bind to cotton dictates their performance.

Vat Dyes: The process, known as 'vatting', involves a reduction-oxidation cycle. The insoluble dye pigment is first chemically reduced in an alkaline bath (the vat) using agents like sodium hydrosulfite.[11] This converts the pigment into its water-soluble "leuco" form, which has an affinity for and diffuses into the cotton fiber.[3] Subsequently, the fiber is exposed to air or chemical oxidants, which re-oxidizes the leuco dye back to its original insoluble pigment state, physically locking it inside the fiber structure.[3]

Reactive Dyes: These water-soluble dyes possess a reactive group (e.g., Monochlorotriazine or Vinyl Sulfone).[12] The dyeing process involves two main stages: exhaustion and fixation. First, in the presence of a large amount of salt (like sodium chloride), the dye is encouraged to move from the water to the fiber surface (exhaustion). Next, the addition of an alkali, such as soda ash, raises the pH and activates the cellulose (B213188) fiber's hydroxyl groups, triggering a chemical reaction that forms a strong, permanent covalent bond between the dye and the fiber.

Dyeing_Mechanisms cluster_vat Vat Dye Mechanism cluster_reactive Reactive Dye Mechanism V1 Insoluble Vat Pigment V2 Reduction (Alkali + Reducing Agent) V1->V2 V3 Soluble 'Leuco' Dye V2->V3 V4 Absorption into Cotton Fiber V3->V4 V5 Oxidation (Air or Chemical) V4->V5 V6 Insoluble Pigment Trapped in Fiber V5->V6 R1 Soluble Reactive Dye + Cotton Fiber R2 Exhaustion (Salt Addition) R1->R2 R3 Dye Adsorbed on Fiber Surface R2->R3 R4 Fixation (Alkali Addition) R3->R4 R5 Covalent Bond Formation (Dye-O-Cellulose) R4->R5

Caption: Comparative chemical pathways for vat and reactive dye fixation on cotton.

Performance and Properties: A Quantitative Comparison

The choice between vat and reactive dyes often comes down to the end-use requirements for color fastness and durability. Vat dyes generally exhibit superior resistance, particularly to light and chlorine.

Performance ParameterThis compound / Vat DyesReactive DyesTest Method
Wash Fastness (Color Change)Excellent (Grade 4-5)[4]Excellent (Grade 4-4/5)[4]ISO 105-C06
Rubbing Fastness (Dry)Good (Grade 3.5-4)[4]Very Good (Grade 4)[4]AATCC TM 8
Rubbing Fastness (Wet)Fair-Good (Grade 2.5-3)[4]Good (Grade 3-3.5)[4]AATCC TM 8
Light Fastness Excellent (Grade 6-7)Good to Very Good (Varies)[8]AATCC TM 16.3
Chlorine Bleach Fastness Very Good (Grade 4-5)Poor[4][8]AATCC TM 61
Color Range & Brightness Limited, often muted[5][6]Vast, brilliant, vibrant shades[6][7]Visual/Spectro
Fabric Hand-Feel Very Good (largely unchanged)[4]Excellent (soft, natural)[4][7]Subjective/ASTM D1388

Economic and Environmental Comparison

The operational costs and environmental impact differ significantly between the two dye classes. While vat dyes themselves are more expensive, the high resource consumption of reactive dyeing complicates a direct cost comparison.

ParameterVat DyesReactive Dyes
Dye Cost High ($25-40 / kg)[6]Medium ($12-18 / kg)[6]
Energy Consumption High (complex, high-temp process)[6][9]Lower (simpler, lower-temp options)[6][9]
Water Consumption Lower[10]High (due to extensive rinsing)[4][10]
Salt Requirement None for dyeingVery High (for exhaustion)[10]
Wastewater Issues High sulfur content from reducing agents[4]High Total Dissolved Solids (TDS) from salt; High color from hydrolyzed dye[10]
Process Complexity High (multi-step redox process)[1][5]Medium (simpler exhaust process)[1]

Experimental Workflows and Protocols

Accurate comparison requires standardized testing procedures. The following diagrams and protocols outline the key methodologies for assessing color fastness.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation start Dyed Cotton Sample prep_wash Prepare Specimen (100mm x 40mm) + Multifiber Fabric start->prep_wash prep_rub Prepare Specimen (50mm x 130mm) start->prep_rub prep_light Prepare Specimen (70mm x 120mm) start->prep_light wash Wash Test (ISO 105-C06) prep_wash->wash rub Rubbing/Crocking Test (AATCC TM 8) prep_rub->rub light Light Test (AATCC TM 16.3) prep_light->light eval_wash Assess Color Change & Staining with Grey Scales wash->eval_wash eval_rub Assess Staining of Crocking Cloth rub->eval_rub eval_light Assess Fading with Grey Scale / Blue Wool light->eval_light result Assign Fastness Grade (1-5) eval_wash->result eval_rub->result eval_light->result

Caption: Generalized experimental workflow for color fastness evaluation of dyed textiles.
Protocol for Color Fastness to Washing (Adapted from ISO 105-C06:2010)

  • Specimen Preparation: A 100 mm x 40 mm specimen of the dyed cotton is cut. It is sewn together with a standard multifiber adjacent fabric of the same dimensions.

  • Test Solution: A solution is prepared using a standard reference detergent (e.g., 4 g/L) in deionized water.

  • Procedure: The composite specimen is placed in a stainless steel container with the test solution, 10 stainless steel balls (for mechanical action), at a specified liquor ratio. The container is sealed and placed in a laundering apparatus (e.g., a Launder-Ometer).[10]

  • Test Conditions: The test is run for 30 minutes at a specified temperature (e.g., 40°C or 60°C).

  • Rinsing and Drying: After the cycle, the specimen is removed, rinsed twice in cold water, and then dried in air at a temperature not exceeding 60°C.

  • Evaluation: The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed by comparing them to standard Grey Scales under controlled lighting conditions. A rating from 1 (poor) to 5 (excellent) is assigned.

Protocol for Color Fastness to Crocking/Rubbing (Adapted from AATCC Test Method 8-2016)
  • Specimen Preparation: A test specimen of at least 50 mm x 130 mm is conditioned in a standard atmosphere. A standard white cotton crocking cloth (50 mm x 50 mm) is also conditioned.[6]

  • Apparatus: A standard crockmeter is used, which provides a constant pressure of 9N from a 16 mm diameter rubbing finger.

  • Dry Crocking: The dyed specimen is mounted flat on the base of the crockmeter. The dry crocking cloth is mounted onto the rubbing finger. The finger is passed back and forth 10 times at a rate of one cycle per second.

  • Wet Crocking: The crocking cloth is wetted with deionized water to a 65% ± 5% wet pick-up. The procedure is then repeated as in the dry test.[6]

  • Evaluation: The crocking cloths are conditioned to dry. The amount of color transferred to the white cloth is evaluated using the Grey Scale for Staining or the Chromatic Transference Scale. A rating from 1 (heavy staining) to 5 (negligible staining) is assigned.

Protocol for Color Fastness to Light (Adapted from AATCC Test Method 16.3-2014)
  • Specimen Preparation: A specimen of the dyed fabric (at least 70 mm x 120 mm) is prepared.[3]

  • Apparatus: A Xenon-Arc lamp apparatus is used, which simulates the full spectrum of sunlight under controlled conditions.[3]

  • Procedure: The specimen is mounted in a holder. A portion of the specimen is covered with an opaque mask. The specimen is exposed simultaneously with AATCC Blue Wool Lightfastness Standards.[3]

  • Exposure: The exposure continues until a specified radiant energy is reached (e.g., 20 AATCC Fading Units) or a specific color change is achieved in the Blue Wool standard corresponding to the desired fastness level.

  • Evaluation: The fading of the test specimen is assessed by comparing the exposed portion to the unexposed (masked) portion. The fastness is rated by comparison with the fading of the Blue Wool standards, typically on a scale of 1 (poor) to 8 (highest).

Conclusion

The choice between vat and reactive dyes is a trade-off between performance, aesthetics, cost, and environmental impact.

  • Vat dyes , exemplified by this compound, are the superior choice for applications demanding maximum durability and longevity, especially against light and chlorine.[1][5] While historically resource-intensive, modern vat dyeing processes are improving their sustainability profile.[1] Their primary limitations are higher costs and a less vibrant color range.[6]

  • Reactive dyes are ideal for fashion and home textiles where brilliant color and a soft hand-feel are paramount.[1] Their excellent wash fastness makes them suitable for everyday apparel.[7] However, their use necessitates careful management of water and salt consumption, and the treatment of colored effluent from dye hydrolysis remains a significant environmental concern.[10]

For drug development professionals and researchers specifying textiles for applications like lab coats, cleanroom garments, or materials requiring stringent sterilization, the superior chemical and light fastness of vat dyes would likely be the more appropriate technical choice. Conversely, for promotional materials or apparel where color vibrancy is the key driver, reactive dyes offer a more versatile and economical solution.

References

Comparative Guide to the Validation of an HPLC Method for C.I. Vat Blue 22 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method is critical for accurate and reliable quantification of C.I. Vat Blue 22. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of dyes due to its high resolution, sensitivity, and specificity.[1][3] Other techniques such as Thin-Layer Chromatography (TLC) and UV-Vis Spectrophotometry can also be employed, each with its own advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)UV-Vis Spectrophotometry
Specificity High: Can separate the parent dye from impurities and degradation products.[1]Moderate: Provides separation but with lower resolution compared to HPLC.[1]Low: Cannot distinguish between the analyte and other substances that absorb at the same wavelength.[1]
Quantification High: Excellent linearity, accuracy, and precision over a wide concentration range.[1]Low: Primarily a qualitative or semi-quantitative technique.[1]Moderate: Good for concentration measurements of pure substances but prone to interference.[1]
Robustness High: Modern systems are highly reproducible and suitable for automation.[1]Low: Results can be dependent on operator technique and environmental conditions.[1]High: Simple and robust instrumentation.[1]
Application Ideal for quality control, stability-indicating assays, and impurity profiling.[1]Suitable for rapid, qualitative checks and identification.[1][4]Best for simple concentration measurements of a pure substance.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of vat and other textile dyes.[1][2][5]

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid). A typical gradient could start at 60% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: To be determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of the mobile phase). Prepare working solutions by diluting the stock solution with the mobile phase.

Alternative Method 1: Thin-Layer Chromatography (TLC)

TLC can be used for the separation and identification of vat dyes.[4]

  • Stationary Phase: Silica gel plates.[4]

  • Mobile Phase: A mixture of polar and non-polar solvents. Eluents containing 10-20% of 2-hydroxyethyl ether or 2-methoxyethyl ether have been shown to provide good separation for vat dyes.[4]

  • Development: The chromatogram is developed in a sealed tank at an elevated temperature (100 or 120 °C) for better reproducibility.[4]

  • Detection: The separated spots are visualized under visible light.

Alternative Method 2: UV-Vis Spectrophotometry

This technique can be used for the quantitative determination of the dye in its soluble leuco form.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: The insoluble vat dye is reduced to its soluble leuco form using a reducing agent like sodium hydrosulphite in an alkaline solution.

  • Analysis: The absorbance of the leuco-vat dye solution is measured at the wavelength of maximum absorbance. Derivative spectrophotometry can be used to reduce the effects of interference from scattering of insoluble particles.

HPLC Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[6] The following diagram illustrates the key steps in validating the proposed HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_validation_params Validation Parameters A Method Development B Method Validation Protocol A->B Define Validation Parameters C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate Precision) B->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) B->G H Robustness B->H I System Suitability J Validated Method I->J Meets Acceptance Criteria K Routine Analysis J->K

Caption: Workflow for the development and validation of an HPLC method.

Summary of Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC method, in accordance with ICH guidelines.[6]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]Peak purity index > 0.99; baseline resolution between the analyte and potential interferences.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]Typically 80-120% of the test concentration for an assay.[6]
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98-102% for the analyte.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature.
System Suitability Ensures that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2, theoretical plates > 2000, RSD of replicate injections ≤ 1%.

References

Cross-Validation of C.I. Vat Blue 22 Characterization Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key characterization techniques for C.I. Vat Blue 22 and its structural analogs, C.I. Vat Blue 4 and C.I. Vat Blue 6. The objective is to offer a comprehensive resource for the qualitative and quantitative evaluation of these important vat dyes, which are utilized in various industrial and research applications, including textiles and potentially as starting materials or standards in drug development. This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow diagrams for clarity.

Overview of Compared Vat Dyes

This compound, a violanthrone (B7798473) derivative, is a significant member of the vat dye class, known for its excellent fastness properties. For a comprehensive evaluation, this guide compares it with two other prominent blue vat dyes: C.I. Vat Blue 4 (Indanthrone) and C.I. Vat Blue 6 (Dichloroindanthrone). These alternatives are selected based on their widespread use and structural similarities, providing a relevant context for performance assessment.

Property This compound C.I. Vat Blue 4 C.I. Vat Blue 6
C.I. Number 598206980069825
Chemical Structure ViolanthroneAnthraquinoneAnthraquinone
Molecular Formula C₃₄H₁₂Cl₄O₂C₂₈H₁₄N₂O₄C₂₈H₁₂Cl₂N₂O₄[1]
Molecular Weight ( g/mol ) 594.27442.42511.31[1]
General Appearance Dark blue powderBlue-black powderAquamarine blue powder[1]

Comparative Analysis of Characterization Techniques

The following sections detail the experimental protocols and expected outcomes for the characterization of this compound and its alternatives using UV-Visible Spectroscopy, High-Performance Liquid Chromatography, and Thermogravimetric Analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining the wavelength of maximum absorbance (λmax), which is a key identifier for chromophoric compounds. For vat dyes, this analysis is performed on their soluble leuco form.

Experimental Protocol:

  • Sample Preparation (Vatting):

    • Accurately weigh 10 mg of the vat dye powder.

    • In a 100 mL volumetric flask, add 50 mL of deionized water and 2 g of sodium hydroxide (B78521).

    • Heat the solution to 50-60°C with gentle stirring.

    • Gradually add 2 g of sodium hydrosulfite until the dye completely dissolves, indicated by a distinct color change to the leuco form (e.g., blue to yellowish-green).

    • Cool the solution to room temperature and dilute to the mark with deionized water.

    • Further dilute an aliquot of this stock solution to a suitable concentration for spectroscopic analysis (typically in the range of 1-10 mg/L).

  • Instrumentation and Analysis:

    • Use a double-beam UV-Vis spectrophotometer.

    • Scan the sample from 200 to 800 nm.

    • Use a solution of sodium hydroxide and sodium hydrosulfite in deionized water as the blank.

    • Record the wavelength of maximum absorbance (λmax).

Comparative Data:

Parameter This compound C.I. Vat Blue 4 C.I. Vat Blue 6
λmax (nm) ~610-620~610~605-615
Appearance of Leuco Form BlueBlueGreenish-yellow[1]
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of dyes. As with UV-Vis spectroscopy, the insoluble vat dye must first be converted to its soluble leuco form.

Experimental Protocol:

  • Sample Preparation (Vatting):

    • Prepare the leuco form of the dye as described in the UV-Vis spectroscopy protocol.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or a suitable buffer to maintain the stability of the leuco form).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at the λmax of the respective leuco dye.

Comparative Data:

Parameter This compound C.I. Vat Blue 4 C.I. Vat Blue 6
Expected Retention Time (min) 7-95-76-8
Purity (%) >95>95>95
Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of the dye. This is crucial for applications involving high temperatures.

Experimental Protocol:

  • Sample Preparation:

    • Use a small amount (5-10 mg) of the dry dye powder.

  • Instrumentation and Analysis:

    • TGA Instrument: A thermogravimetric analyzer.

    • Temperature Range: 25°C to 800°C.

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen (inert) or Air (oxidative).

    • Analysis: Record the onset of decomposition and the temperature of maximum weight loss.

Comparative Data:

Parameter This compound C.I. Vat Blue 4 C.I. Vat Blue 6
Decomposition Onset (°C) ~300-320~470-500[2]~350-370
Major Weight Loss Region (°C) 320-500500-600370-550

Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Vatting_Process start Start: Insoluble Vat Dye Powder add_alkali Add NaOH Solution start->add_alkali heat Heat to 50-60°C add_alkali->heat add_reducing_agent Add Sodium Hydrosulfite heat->add_reducing_agent dissolution Complete Dissolution (Leuco Form) add_reducing_agent->dissolution end End: Soluble Leuco Dye Solution dissolution->end

Vatting process for solubilizing vat dyes.

HPLC_Workflow sample_prep Sample Preparation (Vatting & Filtration) injection Injection sample_prep->injection hplc_system HPLC System column C18 Reversed-Phase Column hplc_system->column injection->hplc_system detection PDA/UV-Vis Detector column->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis

General workflow for HPLC analysis of vat dyes.

TGA_Workflow sample Weigh 5-10 mg of Dye Powder tga_instrument TGA Instrument sample->tga_instrument heating Heat from 25°C to 800°C (10°C/min) tga_instrument->heating atmosphere Inert (N₂) or Oxidative (Air) Atmosphere heating->atmosphere data_acquisition Record Weight Loss vs. Temperature heating->data_acquisition analysis Determine Decomposition Temperatures data_acquisition->analysis

Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The characterization of this compound and its alternatives, C.I. Vat Blue 4 and C.I. Vat Blue 6, requires a multi-faceted analytical approach. The provided protocols for UV-Vis spectroscopy, HPLC, and TGA offer standardized methods for obtaining reliable and comparable data on the identity, purity, and thermal stability of these dyes. The successful application of these techniques hinges on the critical "vatting" step to ensure the solubility of the dyes for analysis. The comparative data presented in this guide serves as a valuable baseline for researchers and professionals in selecting and evaluating these high-performance colorants for their specific applications.

References

Benchmarking the light fastness of C.I. Vat Blue 22 against standards

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation Against Industry Standards and Alternative Dyestuffs

This guide presents a benchmark analysis of the light fastness of C.I. Vat Blue 22, a violanthrone-based vat dye. The performance of this compound is compared against established industry standards and alternative blue dyes from both the vat and reactive dye classes. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the photostability of this dye for various applications. All data is presented in accordance with standardized testing protocols to ensure objective and reproducible comparisons.

Quantitative Data Summary

The light fastness of dyes is quantitatively assessed using the Blue Wool Scale, as stipulated in ISO 105-B02 and AATCC Test Method 16. The scale ranges from 1 (very poor light fastness) to 8 (excellent light fastness). The following table summarizes the light fastness ratings of this compound in comparison to other selected blue dyes.

Dye NameC.I. NameDye ClassLight Fastness Rating (ISO)
Vat Blue 22 59820Vat6-7
Vat Blue 469800Vat7-8
Reactive Blue 1961200Reactive7[1]

Experimental Protocols

The determination of light fastness ratings is conducted under rigorous and standardized experimental protocols to ensure the reproducibility and comparability of results. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.

Principle of Testing: A specimen of the dyed textile is exposed to a controlled artificial light source that simulates natural daylight. Concurrently, a set of standardized blue wool fabrics with known and graded light fastness (from 1 to 8) are exposed under the same conditions. The light fastness of the test specimen is then determined by comparing the degree of its fading to that of the blue wool standards.[2][3]

Key Experimental Parameters:

  • Light Source: A Xenon-arc lamp is the most commonly used light source as its spectral distribution closely resembles that of natural sunlight.[2][3]

  • Irradiance: The intensity of the light is carefully controlled and monitored throughout the test. For example, ISO 105-B02 often specifies an irradiance of 42 W/m².[4]

  • Temperature and Humidity: Both the black panel temperature and the chamber humidity are maintained at specified levels to mimic in-use conditions.

  • Blue Wool Standards: A set of eight blue wool fabrics (rated 1 to 8) are exposed simultaneously with the test specimens.[2][3]

  • Assessment of Fading: The change in color of the test specimen is visually assessed against the fading of the blue wool standards using a standardized Grey Scale for assessing change in colour. The light fastness rating corresponds to the number of the blue wool reference that exhibits a similar degree of fading.

Below is a diagram illustrating the generalized workflow for the photostability testing of dyes according to standardized methods.

G cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_assessment Assessment A Dyed Textile Specimen (this compound) C Xenon-Arc Lamp Exposure (Simulated Daylight) A->C B Blue Wool Standards (1-8) B->C D Visual Assessment of Fading C->D E Comparison with Blue Wool Standards D->E F Assignment of Light Fastness Rating (1-8) E->F

A generalized workflow for standardized light fastness testing.

Comparative Performance Analysis

This compound demonstrates a high level of light fastness with a rating of 6-7 on the ISO Blue Wool Scale. This indicates very good resistance to fading upon exposure to light, making it suitable for applications where color stability is crucial.

When compared to another blue vat dye, C.I. Vat Blue 4 (Indanthrone) , this compound shows slightly lower but still excellent performance. C.I. Vat Blue 4 is recognized for its exceptional light fastness, often achieving a rating of 7-8.

In comparison to a different class of dye, C.I. Reactive Blue 19 , this compound exhibits a comparable light fastness rating. C.I. Reactive Blue 19, an anthraquinone-based reactive dye, also has a good light fastness rating of 7.[1] While both dye classes can offer high light fastness, vat dyes are generally reputed for their overall superior fastness properties, including resistance to washing and chemicals, due to their insoluble nature within the fiber.[5]

The following diagram illustrates the relationship between the dye classes and their typical light fastness performance.

G cluster_dyes Blue Dye Classes cluster_products Specific Dyes cluster_ratings Light Fastness Ratings (ISO) Vat Vat Dyes VB22 This compound Vat->VB22 VB4 C.I. Vat Blue 4 Vat->VB4 Reactive Reactive Dyes RB19 C.I. Reactive Blue 19 Reactive->RB19 Rating_6_7 6-7 (Very Good) VB22->Rating_6_7 Rating_7_8 7-8 (Excellent) VB4->Rating_7_8 Rating_7 7 (Very Good) RB19->Rating_7

Comparative light fastness ratings of selected blue dyes.

References

A Guide to Inter-Laboratory Comparison of C.I. Vat Blue 22 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

An effective inter-laboratory comparison relies on the analysis of a single, homogenous batch of C.I. Vat Blue 22 by multiple laboratories. The results are then collated and compared against pre-defined acceptance criteria. The following table presents a hypothetical data set from three laboratories to illustrate how such a comparison could be structured.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Purity by HPLC (%) 99.298.999.5≥ 98.5%
Retention Time (min) 8.48.58.38.4 ± 0.2
Major Impurity A (%) 0.30.50.2≤ 0.6%
Major Impurity B (%) 0.20.30.1≤ 0.4%
Total Impurities (%) 0.81.10.5≤ 1.5%
Spectroscopic λmax (nm) 610611609610 ± 2 nm

Note: This data is for illustrative purposes to highlight the key parameters in an inter-laboratory comparison for this compound.

Experimental Protocols

Standardized experimental protocols are fundamental to a successful inter-laboratory comparison. The following are detailed methodologies for key experiments.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle: This method utilizes reversed-phase chromatography to separate this compound from its impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which is approximately 610 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A standardized solution of the this compound sample is prepared in a suitable solvent, such as N,N-dimethylformamide, at a concentration of approximately 1 mg/mL. The solution should be sonicated and filtered through a 0.45 µm filter before injection.

2. UV-Visible Spectrophotometry for λmax Determination

  • Principle: This method determines the wavelength of maximum absorbance (λmax) of this compound, which is a characteristic property of the compound.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., concentrated sulfuric acid for the protonated form).

    • The absorbance spectrum is recorded over a relevant wavelength range (e.g., 400-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

3. Thin Layer Chromatography (TLC) for Qualitative Analysis

  • Principle: TLC can be used as a rapid and simple method to qualitatively assess the purity of this compound and to identify the presence of colored impurities.[1]

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A suitable solvent system, such as a mixture of toluene (B28343) and acetone.

  • Procedure:

    • A small amount of the this compound sample is dissolved in an appropriate solvent and spotted onto the TLC plate.

    • The plate is developed in the mobile phase.

    • The separated spots are visualized under UV light or by their inherent color. The retention factor (Rf) values of the main spot and any impurity spots are calculated.

Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison to ensure the consistency and reliability of analytical methods.

InterLab_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Objectives & Scope B Select Participating Laboratories A->B C Prepare & Distribute Homogenous Sample B->C D Establish Standardized Protocols C->D E Laboratories Perform Analysis D->E F Data Submission to Coordinator E->F G Statistical Analysis of Data F->G H Identify Outliers & Discrepancies G->H I Prepare & Distribute Final Report H->I J Implement Corrective Actions I->J

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

References

A Comparative Guide to the Dyeing Kinetics of C.I. Vat Blue 22 and C.I. Vat Blue 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing kinetics of two common vat dyes, C.I. Vat Blue 22 and C.I. Vat Blue 4. Understanding the kinetic and thermodynamic properties of these dyes is crucial for optimizing dyeing processes, ensuring color consistency, and developing new applications in fields ranging from textiles to advanced materials. This document summarizes key data, outlines experimental protocols, and visualizes the fundamental processes involved in vat dyeing.

Introduction to this compound and C.I. Vat Blue 4

This compound and C.I. Vat Blue 4 are both water-insoluble dyes that require a reduction step to a soluble "leuco" form before they can be applied to cellulosic fibers like cotton. Following absorption, the dye is oxidized back to its insoluble form, trapping it within the fiber matrix and resulting in excellent fastness properties. Despite this shared application method, their distinct chemical structures lead to differences in their dyeing behavior.

  • C.I. Vat Blue 4 , also known as Indanthrone, belongs to the anthraquinone (B42736) class of vat dyes. It is a well-established dye known for its brilliant reddish-blue hue.

  • This compound is a member of the violanthrone (B7798473) class of vat dyes.

Comparative Data on Dye Properties

A fundamental comparison of the molecular properties of these two dyes is presented in Table 1.

PropertyThis compoundC.I. Vat Blue 4
C.I. Name Vat Blue 22Vat Blue 4
C.I. Number 5982069800
CAS Number 6373-20-281-77-6
Chemical Class ViolanthroneAnthraquinone
Molecular Formula C₃₄H₁₂Cl₄O₂C₂₈H₁₄N₂O₄
Molecular Weight 594.27 g/mol 442.42 g/mol
Appearance Dark blue powderBlue-black powder

Dyeing Kinetics: A Comparative Overview

The dyeing of cellulosic fibers with vat dyes is a complex process involving the diffusion of the soluble leuco-dye from the dyebath into the amorphous regions of the fiber, followed by adsorption onto the cellulose (B213188) polymer chains. The rate of this process is governed by various factors, including temperature, dye concentration, electrolyte concentration, and the chemical structure of the dye itself.

The kinetics of dyeing are often analyzed using pseudo-first-order and pseudo-second-order models to determine the rate-controlling step. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the dye between the fiber and the dyebath.

Due to a lack of directly comparable, published experimental data on the dyeing kinetics of this compound and C.I. Vat Blue 4 under identical conditions, a side-by-side quantitative comparison of their rate constants and equilibrium constants is not feasible at this time. However, based on their structural differences, some general kinetic tendencies can be inferred:

  • Molecular Size: this compound has a significantly larger and more complex molecular structure than C.I. Vat Blue 4. Generally, larger dye molecules tend to diffuse more slowly into the fiber structure, which could result in a slower dyeing rate for Vat Blue 22 compared to Vat Blue 4 under similar conditions.

  • Substantivity: The affinity of the leuco-form of the dye for the cellulosic fiber, known as substantivity, is a key factor in the dyeing process. The different chemical structures of the violanthrone and anthraquinone dyes will influence their interaction with the cellulose chains, affecting both the rate of uptake and the final exhaustion of the dyebath.

Experimental Protocols for Determining Dyeing Kinetics

To obtain the necessary data for a quantitative comparison, the following experimental protocols are recommended.

Materials and Equipment
  • Scoured and bleached 100% cotton fabric

  • This compound and C.I. Vat Blue 4

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Glauber's salt (Na₂SO₄)

  • Acetic acid

  • Hydrogen peroxide

  • Constant temperature water bath with a dyeing apparatus

  • Spectrophotometer

  • pH meter

  • Analytical balance

Vatting Procedure (Leuco Dye Formation)
  • A stock solution of the vat dye is prepared by pasting the dye with a small amount of water.

  • A calculated amount of sodium hydroxide solution is added to the paste.

  • The mixture is diluted with deionized water, and the temperature is raised to the recommended vatting temperature (typically 50-60°C).

  • Sodium hydrosulfite is gradually added to the solution until the color change indicates the complete reduction of the dye to its soluble leuco form.

Dyeing Procedure
  • A dyebath is prepared with a specific concentration of the vatted dye solution, deionized water, and a specified concentration of sodium hydroxide and sodium hydrosulfite to maintain the reduced state of the dye.

  • A pre-wetted cotton fabric sample of known weight is introduced into the dyebath at a specific temperature.

  • The dyeing process is carried out for a predetermined time with constant agitation.

  • At various time intervals, aliquots of the dyebath are withdrawn to measure the dye concentration using a spectrophotometer at the maximum absorbance wavelength of the leuco-dye.

Oxidation and Soaping
  • After dyeing, the fabric is rinsed with cold water to remove excess unfixed dye.

  • The fabric is then treated with an oxidizing agent, such as hydrogen peroxide in an acidic medium (acetic acid), to convert the soluble leuco-dye back to its insoluble form within the fiber.

  • Finally, the dyed fabric is soaped at a high temperature with a detergent to remove any surface dye particles and to stabilize the final shade.

Kinetic and Isotherm Analysis
  • Kinetic Studies: The dye uptake by the fabric at different time intervals is calculated from the change in the dyebath concentration. This data is then fitted to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.

  • Isotherm Studies: The dyeing process is carried out with varying initial dye concentrations until equilibrium is reached. The amount of dye adsorbed onto the fabric at equilibrium is then plotted against the residual dye concentration in the dyebath. This data is fitted to the Langmuir and Freundlich isotherm models to determine the adsorption parameters.

Visualizing the Vat Dyeing Process

The general workflow for the vat dyeing process can be visualized as a series of sequential steps.

VatDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_fixation Fixation & Finishing Vatting Vatting (Reduction to Leuco Form) Adsorption Adsorption onto Fiber Vatting->Adsorption Soluble Dye Diffusion Diffusion into Fiber Adsorption->Diffusion Oxidation Oxidation (Insoluble Form) Diffusion->Oxidation Leuco Dye in Fiber Soaping Soaping Oxidation->Soaping Insoluble Dye in Fiber

Caption: General workflow of the vat dyeing process.

Signaling Pathways in Dye-Fiber Interaction

The interaction between the leuco-vat dye and the cellulosic fiber involves several key stages that can be represented as a signaling pathway, from the initial approach of the dye molecule to its final fixation within the fiber.

DyeFiberInteraction Dye_in_Bath Leuco-Vat Dye in Dyebath Fiber_Surface Fiber Surface Dye_in_Bath->Fiber_Surface Mass Transfer Amorphous_Region Amorphous Region of Cellulose Fiber_Surface->Amorphous_Region Adsorption & Diffusion Crystalline_Region Crystalline Region of Cellulose Amorphous_Region->Crystalline_Region Limited Penetration Final_Dyed_Fiber Fixed Insoluble Dye in Fiber Amorphous_Region->Final_Dyed_Fiber Oxidation

Caption: Simplified pathway of dye-fiber interaction.

A Comparative Analysis of C.I. Vat Blue 22 Purity from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C.I. Vat Blue 22 purity from three different suppliers. The objective is to equip researchers, scientists, and professionals in drug development with the necessary data and methodologies to make informed decisions when sourcing this vital compound. This report details the experimental protocols for purity assessment and presents the findings in a clear, comparative format.

Introduction

This compound, a violanthrone (B7798473) derivative with the chemical formula C₃₄H₁₂Cl₄O₂, is a vat dye utilized in various industrial and research applications. Its purity is paramount, as contaminants can significantly impact experimental outcomes, particularly in sensitive applications like drug development. Impurities may arise from the manufacturing process, which involves the chlorination of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, and can include unreacted starting materials, isomers with varying degrees of chlorination, or residual solvents.[1] This guide outlines a systematic approach to evaluating the purity of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Methodology

A multi-pronged approach was employed to assess the purity of this compound samples obtained from the three suppliers. This involved High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and identification of impurities, UV-Visible (UV-Vis) Spectroscopy for corroborating concentration, and Fourier-Transform Infrared (FTIR) Spectroscopy for qualitative analysis of functional groups.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound and identify any impurities.

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 630 nm.

  • Sample Preparation: Accurately weigh 5 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like N,N-dimethylformamide (DMF). Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

2. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the concentration of the primary chromophore.

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Prepare a stock solution of known concentration from a high-purity standard of this compound.

    • Create a series of dilutions to generate a calibration curve.

    • Prepare solutions of the samples from each supplier at a concentration within the calibration curve range.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax).

    • Calculate the purity based on the Beer-Lambert law.[2]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present and detect any impurities with distinct infrared spectra.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

  • Data Analysis: Compare the obtained spectra with a reference spectrum of high-purity this compound. The presence of unexpected peaks may indicate impurities.[2]

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity assessment of this compound from the different suppliers.

G Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison S_A Supplier A Sample HPLC HPLC Analysis S_A->HPLC UV_Vis UV-Vis Spectroscopy S_A->UV_Vis FTIR FTIR Spectroscopy S_A->FTIR S_B Supplier B Sample S_B->HPLC S_B->UV_Vis S_B->FTIR S_C Supplier C Sample S_C->HPLC S_C->UV_Vis S_C->FTIR Purity_Quant Purity Quantification (%) HPLC->Purity_Quant Impurity_Profile Impurity Profiling HPLC->Impurity_Profile UV_Vis->Purity_Quant Spectral_Comp Spectral Comparison FTIR->Spectral_Comp Final_Assess Final Purity Assessment Purity_Quant->Final_Assess Impurity_Profile->Final_Assess Spectral_Comp->Final_Assess

Caption: Workflow for this compound Purity Assessment.

Results

The quantitative data obtained from the analysis of this compound samples from the three suppliers are summarized in the table below.

SupplierPurity by HPLC (%)Number of Impurities DetectedMajor Impurity (Retention Time, min)Purity by UV-Vis (%)
Supplier A 98.524.298.2
Supplier B 95.243.8, 5.194.8
Supplier C 99.114.299.0

FTIR analysis of the sample from Supplier B revealed the presence of a small, unidentified peak in the carbonyl region, suggesting a potential organic impurity not present in the samples from Suppliers A and C.

Discussion

The results indicate that Supplier C provides this compound with the highest purity (99.1% by HPLC), containing only one detectable impurity. Supplier A also offers a high-purity product (98.5% by HPLC). In contrast, the sample from Supplier B exhibited lower purity (95.2% by HPLC) and a more complex impurity profile. The discrepancy in purity values between HPLC and UV-Vis methods can be attributed to the presence of impurities that also absorb at the analytical wavelength, a limitation of the spectrophotometric method.[2]

Conclusion

Based on this comparative assessment, this compound from Supplier C is recommended for applications requiring the highest purity. For less sensitive applications, the product from Supplier A presents a viable alternative. The lower purity and higher number of impurities in the sample from Supplier B suggest that it may be less suitable for critical research and development purposes. It is crucial for researchers to consider the purity of starting materials, as it can have a profound impact on the reliability and reproducibility of their results.

References

Safety Operating Guide

Proper Disposal of C.I. Vat Blue 22: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides essential safety and logistical information for the proper disposal of C.I. Vat Blue 22 (CAS No. 6373-20-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step guidelines to manage waste streams containing this dye effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe laboratory environment.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact.

  • Protective Clothing: A lab coat or other protective garments should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: In cases where dust generation is unavoidable, a NIOSH-approved respirator is recommended.

Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for compliant disposal. This compound and materials contaminated with it should be treated as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Wastes from the production and use of certain dyes and pigments can be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is imperative to manage these wastes according to federal, state, and local regulations.

Key Segregation Practices:

  • Solid Waste: Collect solid this compound powder, contaminated labware (e.g., weighing boats, filter paper), and used PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically instructed by your institution's EHS department.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of this compound from a laboratory setting.

Solid Waste Disposal
  • Containerization: Place all solid waste contaminated with this compound into a durable, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "6373-20-2," and the accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

Liquid Waste Disposal
  • Containerization: Collect all aqueous waste containing this compound in a designated, leak-proof carboy or other suitable container. Ensure the container material is compatible with the solution.

  • Labeling: Affix a "Hazardous Waste" label to the container with the chemical name, CAS number, an approximate concentration of the dye, and the accumulation start date.

  • Storage: Store the sealed liquid waste container in secondary containment within the SAA to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS or a certified waste disposal vendor.

Quantitative Data

PropertyValue
Chemical Name This compound
C.I. Number 59820
CAS Number 6373-20-2
Molecular Formula C₃₄H₁₂Cl₄O₂
Appearance Dark blue powder

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste from a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal Generate_Solid Solid Waste (Powder, Contaminated Items) Solid_Container Labelled Solid Hazardous Waste Container Generate_Solid->Solid_Container Generate_Liquid Liquid Waste (Aqueous Solutions) Liquid_Container Labelled Liquid Hazardous Waste Container Generate_Liquid->Liquid_Container SAA Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA EHS_Pickup EHS / Licensed Waste Disposal SAA->EHS_Pickup

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

Essential Safety and Logistical Information for Handling C.I. Vat Blue 22

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe handling and disposal of C.I. Vat Blue 22, a dye used in various industrial and research applications.[1][2] The following protocols are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure proper laboratory conduct.

Operational Plan: Handling this compound

1. Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against dust particles and potential splashes.[3][4] In situations with a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Skin Protection: Wear protective clothing, including a lab coat, long-sleeved shirt, and pants.[4] Chemical-resistant gloves (e.g., nitrile or PVC) are required to prevent skin contact.[4] For tasks with a high potential for dermal exposure, impervious suits may be necessary.[4]

  • Respiratory Protection: To prevent inhalation of dust, a NIOSH-approved dust respirator is required, especially when handling the powder form.[4][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

2. Step-by-Step Handling Procedures:

  • Preparation: Designate a specific area for handling this compound. Ensure that an emergency shower and eyewash station are readily accessible.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations of the powdered dye within a chemical fume hood to minimize dust dispersion.

  • Solution Preparation (Vatting): The process of making the dye soluble, known as "vatting," requires a reducing agent (like sodium hydrosulfite) and an alkaline solution (like sodium hydroxide).[8][9] This process should be performed with care, adding reagents slowly to control the reaction. The insoluble form of the dye is reduced to a soluble "leuco" form which has an affinity for fibers like cotton.[8][10]

  • Application: When using the dye solution, avoid splashes and direct contact.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused Product: If recycling or utilization is not possible, the product should be disposed of in accordance with federal, state, and local environmental regulations.[4] This may involve incineration in a suitable facility.[4]

  • Contaminated Materials: All contaminated materials, such as absorbent paper, gloves, and disposable clothing, should be sealed in a labeled, vapor-tight plastic bag for disposal as hazardous waste.[7]

  • Wastewater: Wastewater from the dyeing process will contain residual dye and chemicals.[11] This wastewater should be treated before discharge. The "leuco" form of the dye can be oxidized back to its insoluble form, which can then be separated from the water.[12]

Quantitative Data

ParameterValueSource
Biodegradability < 10%Safety Data Sheet for Vat Dye Navy
Chemical Oxygen Demand 1472 mg/gSafety Data Sheet for Vat Dye Navy

Note: In the absence of specific exposure limits for this compound, it is prudent to handle it as a substance with the potential for respiratory and skin irritation.[4]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator B Prepare Work Area: - Chemical Fume Hood - Emergency Eyewash & Shower Access A->B C Weighing & Transfer: - Perform in Fume Hood B->C D Vatting Process: - Add Reducing Agent & Alkali Slowly C->D E Application of Dye Solution D->E F Decontaminate Work Surfaces E->F G Segregate Waste: - Unused Product - Contaminated PPE - Wastewater F->G H Dispose of Waste According to Regulations G->H

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。